Bathophenanthroline
Description
Properties
IUPAC Name |
4,7-diphenyl-1,10-phenanthroline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16N2/c1-3-7-17(8-4-1)19-13-15-25-23-21(19)11-12-22-20(14-16-26-24(22)23)18-9-5-2-6-10-18/h1-16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHDHJYNTEFLIHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=CC4=C(C=CN=C4C3=NC=C2)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
68399-83-7 (sulfate[1:1]) | |
| Record name | Bathophenanthroline | |
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DSSTOX Substance ID |
DTXSID7061857 | |
| Record name | 4,7-Diphenyl-1,10-phenanthroline | |
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Molecular Weight |
332.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Off-white powder; [Alfa Aesar MSDS] | |
| Record name | Bathophenanthroline | |
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CAS No. |
1662-01-7, 68309-97-7 | |
| Record name | 4,7-Diphenyl-1,10-phenanthroline | |
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| Record name | Bathophenanthroline | |
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| Record name | 4,7-Diphenyl-1,10-phenanthroline, nickel complex, tetrafluoroborate | |
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| Record name | 1662-01-7 | |
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| Record name | 1,10-Phenanthroline, 4,7-diphenyl- | |
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| Record name | 4,7-Diphenyl-1,10-phenanthroline | |
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| Record name | 4,7-diphenyl-1,10-phenanthroline | |
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| Record name | Tris(4,7-diphenyl-1,10-phenanthroline-N1,N10)nickel(2+) bis[tetrafluoroborate(1-)] | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BATHOPHENANTHROLINE | |
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Foundational & Exploratory
Synthesis and characterization of Bathophenanthroline derivatives
An In-depth Technical Guide on the Synthesis and Characterization of Bathophenanthroline Derivatives
Introduction
This compound (Bphen), a derivative of 1,10-phenanthroline (B135089), is a heterocyclic organic compound with the chemical formula C₂₄H₁₆N₂.[1] Its rigid, planar structure and electron-deficient nitrogen atoms make it an excellent bidentate chelating ligand, forming stable complexes with a variety of metal ions.[2][3] This property, combined with its unique photophysical and electrochemical characteristics, has led to its widespread use in diverse scientific and technological fields. This compound and its derivatives are integral components in organic light-emitting diodes (OLEDs), where they function as hole-blocking and electron-transporting layers.[1] They are also employed as sensitive reagents for the colorimetric determination of iron and as fluorescent probes for detecting metal ions.[4] Furthermore, the ability of phenanthroline derivatives to interact with DNA has opened avenues for their exploration as potential anticancer and antimicrobial agents.[5] This guide provides a comprehensive overview of the synthesis, characterization, and applications of this compound derivatives, tailored for researchers, scientists, and professionals in drug development.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives often involves the modification of the core 1,10-phenanthroline scaffold. Common synthetic strategies include nucleophilic aromatic substitution and cross-coupling reactions, such as the Suzuki coupling, to introduce various functional groups onto the phenanthroline ring system. The choice of synthetic route depends on the desired substitution pattern and the nature of the substituent.
Experimental Protocol: Synthesis of 2,9-bis(2,6-diisopropylphenoxy)-1,10-phenanthroline
This protocol is adapted from a procedure for synthesizing substituted phenanthroline derivatives and involves a nucleophilic substitution reaction.[6]
Materials:
-
2,6-diisopropylphenol
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (B1210297)
-
Hexane
-
Magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
A mixture of 2,9-dichloro-1,10-phenanthroline (1.0 g, 4.0 mmol), 2,6-diisopropylphenol (2.14 g, 12.0 mmol), and K₂CO₃ (2.21 g, 16.0 mmol) in DMF (20 mL) is heated at 120 °C for 24 hours under a nitrogen atmosphere.
-
After cooling to room temperature, the reaction mixture is poured into water (100 mL) and extracted with toluene (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 2,9-bis(2,6-diisopropylphenoxy)-1,10-phenanthroline.
Caption: Generalized workflow for the synthesis of this compound derivatives.
Characterization of this compound Derivatives
A thorough characterization of newly synthesized this compound derivatives is crucial to understand their structure-property relationships. A combination of spectroscopic, electrochemical, and structural analysis techniques is typically employed.
Spectroscopic Characterization
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the synthesized derivatives. Characteristic stretching bands for C=N and C=C bonds in the aromatic framework are typically observed around 1600 and 1500 cm⁻¹, respectively.[6]
-
UV-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy: These techniques provide insights into the electronic properties of the molecules. The absorption spectra of this compound derivatives typically show bands in the UV region. The position and intensity of these bands can be influenced by the nature and position of substituents.[7] Fluorescence spectroscopy is used to study the emission properties, including the emission wavelength and quantum yield.[7][8]
Experimental Protocol: Photophysical Characterization
Materials:
-
Synthesized this compound derivative
-
Spectroscopic grade solvents (e.g., dichloromethane, acetonitrile, THF)
-
Quartz cuvettes (1 cm path length)
Procedure:
-
UV-Vis Absorption Spectroscopy:
-
Prepare dilute solutions (typically 10⁻⁵ to 10⁻⁶ M) of the derivative in the desired solvent.
-
Record the absorption spectrum using a UV-Vis spectrophotometer over a suitable wavelength range (e.g., 200-800 nm).
-
The solvent is used as a blank.
-
-
Fluorescence Spectroscopy:
-
Using the same solutions, record the emission spectrum on a spectrofluorometer.
-
The excitation wavelength is set at the absorption maximum (λ_max) determined from the UV-Vis spectrum.
-
The emission is scanned over a wavelength range longer than the excitation wavelength.
-
The fluorescence quantum yield can be determined relative to a standard fluorophore with a known quantum yield.
-
Electrochemical Characterization
-
Cyclic Voltammetry (CV): CV is a powerful technique to investigate the redox properties of the derivatives. It provides information on the oxidation and reduction potentials, which can be used to estimate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels.[9]
Structural and Thermal Analysis
-
Single-Crystal X-ray Diffraction: This technique provides the precise three-dimensional arrangement of atoms in a crystalline sample, confirming the molecular structure.[6]
-
Thermal Analysis (TGA/DSC): Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to determine the thermal stability, melting point, and decomposition temperature of the derivatives.[10]
Quantitative Data Summary
The following tables summarize key quantitative data for various this compound derivatives as reported in the literature.
Table 1: Photophysical Properties of Selected this compound Derivatives
| Derivative | Solvent | Absorption λ_max (nm) | Emission λ_max (nm) | Quantum Yield (Φ) | Reference |
| 2-(phenylamino)-1,10-phenanthroline | Dichloromethane | ~335 | ~450 | - | [7] |
| 2-(4-methoxyphenylamino)-1,10-phenanthroline | Dichloromethane | - | ~512 | - | [7] |
| 2-(4-cyanophenylamino)-1,10-phenanthroline | Dichloromethane | - | ~409 | - | [7] |
| [Pt(naphen)(Cl)] | Dichloromethane | ~520-530 | ~630 | - | [9] |
| [Pt(thnaphen)(Cl)] | Dichloromethane | - | ~570 | - | [9] |
Table 2: Electrochemical and Thermal Properties of this compound
| Property | Value | Reference |
| Melting Point | 218-220 °C | [1] |
| Electron Mobility | 5 x 10⁻⁴ cm² V⁻¹ s⁻¹ | [1] |
| Enthalpy of Fusion | 40.5 ± 1.6 kJ·mol⁻¹ | [10] |
| Temperature of Fusion | 554.83 ± 0.74 K | [10] |
Applications in Research and Drug Development
This compound derivatives have found applications in various fields due to their versatile properties.
Organic Light-Emitting Diodes (OLEDs)
In OLEDs, this compound and its derivatives are commonly used as hole-blocking or electron-transporting layers.[1] Their high electron mobility and wide energy gap help to confine charge carriers and excitons within the emissive layer, thereby improving the efficiency and performance of the device.[1]
Caption: Role of Bphen as an Electron Transport Layer in an OLED.
Fluorescent Sensors for Metal Ion Detection
The ability of this compound derivatives to form stable and often colored or fluorescent complexes with metal ions makes them excellent candidates for chemical sensors.[4] For instance, this compound is a well-known reagent for the detection of iron(II) ions.[4] Specially designed derivatives can exhibit enhanced selectivity and sensitivity for other metal ions, such as mercury.
Caption: Bphen-based fluorescent sensor for metal ion detection.
Drug Development: Anticancer and Antimicrobial Agents
The planar structure of the phenanthroline core allows these molecules to intercalate between the base pairs of DNA.[5] This interaction can disrupt DNA replication and transcription, leading to cell death. This mechanism is the basis for the investigation of phenanthroline derivatives as potential anticancer and antimicrobial drugs.[5] Metal complexes of these derivatives have also shown significant biological activity.[5]
Caption: Mechanism of action for Bphen derivatives as DNA-targeting agents.
Conclusion
This compound and its derivatives represent a versatile class of compounds with a rich chemistry and a wide array of applications. The ability to tune their photophysical, electrochemical, and biological properties through synthetic modification makes them highly attractive for researchers in materials science, analytical chemistry, and drug discovery. The detailed protocols and data presented in this guide serve as a valuable resource for the synthesis and characterization of novel this compound derivatives with tailored functionalities for specific applications. Future research in this area is expected to lead to the development of more efficient OLED materials, highly sensitive chemical sensors, and potent therapeutic agents.
References
- 1. This compound | 1662-01-7 [chemicalbook.com]
- 2. 1,10-Fenantrolina - Wikipedia bahasa Indonesia, ensiklopedia bebas [id.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, Crystal Structure and Optical Properties of Novel 1,10-Phenanthroline Derivatives Containing 2,6-Diisopropylphenoxy Substituents | MDPI [mdpi.com]
- 7. Photophysical Properties of Fluorescent 2-(Phenylamino)-1,10-phenanthroline Derivatives† - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. publikationen.sulb.uni-saarland.de [publikationen.sulb.uni-saarland.de]
- 9. mdpi.com [mdpi.com]
- 10. iris.uniroma1.it [iris.uniroma1.it]
Bathophenanthroline as an Iron Chelator: A Technical Guide to its Mechanism and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bathophenanthroline (4,7-diphenyl-1,10-phenanthroline) is a highly specific and sensitive bidentate chelating agent for ferrous iron (Fe²⁺). Its mechanism of action revolves around the formation of a stable, intensely colored coordination complex, which has led to its widespread use in the quantitative analysis of iron. Furthermore, by sequestering intracellular iron, this compound serves as a powerful tool in cell biology to study iron-dependent enzymatic processes and to induce a hypoxic-like state through the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α). This technical guide provides an in-depth exploration of the core mechanism of this compound as an iron chelator, its physicochemical properties, detailed experimental protocols for its use, and its impact on cellular signaling pathways.
Core Mechanism of Iron Chelation
This compound is a heterocyclic organic compound and a derivative of 1,10-phenanthroline. Its iron-chelating activity is highly specific for the reduced ferrous (Fe²⁺) state. The chelation mechanism involves the coordination of one Fe²⁺ ion by three molecules of this compound. Each this compound molecule acts as a bidentate ligand, donating two electrons from its two nitrogen atoms to the central iron ion. This results in the formation of a stable, octahedral tris-complex, [Fe(this compound)₃]²⁺.
This complex exhibits a characteristic and intense red-orange color, a property that forms the basis of its use in spectrophotometry. This compound itself does not bind to ferric iron (Fe³⁺); therefore, the determination of total iron in a sample requires a preliminary reduction step to convert all Fe³⁺ to Fe²⁺. A water-soluble version, this compound disulfonate (BPS), is often used in biological assays due to its solubility in aqueous media and its limited ability to cross cell membranes, allowing for the specific chelation of extracellular iron.
Diagram 1: this compound Chelation of Ferrous Iron
Quantitative Data
The physicochemical properties of the iron-bathophenanthroline complex are well-characterized, making it a reliable analytical reagent. The key quantitative parameters are summarized below.
| Parameter | Value | Notes |
| Stoichiometry | 3:1 (this compound:Fe²⁺) | Forms a stable tris-complex. |
| Molar Absorptivity (ε) | 22,140 - 22,400 L mol⁻¹ cm⁻¹ | For the Fe(II)-Bathophenanthroline Disulfonate complex.[1] |
| Wavelength of Max. Absorbance (λₘₐₓ) | 533 - 535 nm | The wavelength for peak absorbance of the red-orange complex.[1] |
| Overall Stability Constant (log β₃) | ~20.24 | For the [Fe(BPDS)₃]⁴⁻ complex, indicating very high stability. |
Experimental Protocols
Spectrophotometric Determination of Total Iron in an Aqueous Sample
This protocol outlines the measurement of total iron using this compound disulfonate (BPS), which is advantageous for its water solubility.
Reagents:
-
Standard Iron Stock Solution (100 mg/L): Dissolve 0.7022 g of ammonium (B1175870) iron(II) sulfate (B86663) hexahydrate in deionized water, add 2.5 mL of concentrated sulfuric acid, and dilute to 1 L in a volumetric flask.
-
This compound Disulfonate (BPS) Solution (0.1% w/v): Dissolve 0.1 g of this compound disulfonate sodium salt in 100 mL of deionized water.
-
Hydroxylamine (B1172632) Hydrochloride Solution (10% w/v): Dissolve 10 g of hydroxylamine hydrochloride in 100 mL of deionized water. This is the reducing agent.
-
Sodium Acetate (B1210297) Buffer (2 M): Dissolve 164 g of anhydrous sodium acetate in deionized water and dilute to 1 L. Adjust pH to 4.5 with acetic acid.
Procedure:
-
Sample Preparation: Pipette 25 mL of the unknown sample into a 50 mL volumetric flask. If the sample is expected to have high iron content, perform an appropriate dilution first.
-
Reduction of Fe³⁺: Add 2 mL of the hydroxylamine hydrochloride solution to the flask. Mix and allow to stand for 10 minutes to ensure complete reduction of any ferric iron to ferrous iron.
-
Complex Formation: Add 5 mL of the sodium acetate buffer, followed by 4 mL of the BPS solution.
-
Dilution: Dilute the solution to the 50 mL mark with deionized water and mix thoroughly.
-
Incubation: Allow the solution to stand for 15 minutes for full color development.
-
Measurement: Prepare a blank by substituting the sample with deionized water and following steps 2-5. Measure the absorbance of the sample against the blank at 535 nm using a spectrophotometer.
-
Quantification: Determine the iron concentration using a calibration curve prepared from dilutions of the standard iron stock solution.
Diagram 2: Experimental Workflow for Iron Assay
Mechanism of Action in Biological Systems: HIF-1α Stabilization
In biological systems, iron is a critical cofactor for numerous enzymes, including the prolyl hydroxylase domain (PHD) enzymes. These enzymes play a central role in cellular oxygen sensing. Under normal oxygen conditions (normoxia), PHDs utilize Fe²⁺, molecular oxygen (O₂), and 2-oxoglutarate to hydroxylate specific proline residues on the alpha subunit of Hypoxia-Inducible Factor (HIF-1α).[2][3][4][5]
This hydroxylation event serves as a recognition signal for the von Hippel-Lindau (VHL) tumor suppressor protein, which is part of an E3 ubiquitin ligase complex.[6][7][8] The VHL complex binds to the hydroxylated HIF-1α, leading to its polyubiquitination and subsequent rapid degradation by the proteasome.[7][8]
This compound, by entering the cell and chelating the intracellular pool of labile Fe²⁺, effectively removes the essential cofactor required for PHD activity.[9] This inhibition of PHDs prevents the hydroxylation of HIF-1α, even in the presence of oxygen. Consequently, HIF-1α is not recognized by the VHL complex, escapes degradation, and accumulates in the cytoplasm. The stabilized HIF-1α then translocates to the nucleus, dimerizes with its partner HIF-1β, and binds to Hypoxia Response Elements (HREs) on target genes, initiating a transcriptional response that mimics a state of hypoxia.
Diagram 3: HIF-1α Pathway and this compound Inhibition
Conclusion
This compound's mechanism of action as a highly specific Fe²⁺ chelator underpins its dual utility as both a precise analytical reagent and a valuable tool for biological research. Its ability to form a stable, colored complex allows for sensitive and accurate quantification of iron. In parallel, its capacity to deplete intracellular iron and thereby inhibit iron-dependent enzymes like prolyl hydroxylases provides a reliable method for inducing the HIF-1α signaling pathway. This makes this compound an indispensable compound for professionals in analytical chemistry, cell biology, and drug development focused on iron metabolism and hypoxia-related pathologies.
References
- 1. [Determination of serum iron; a comparison of two methods: atomic absorption and this compound without deproteinisation (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protein Hydroxylation Catalyzed by 2-Oxoglutarate-dependent Oxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Oxoglutarate regulates binding of hydroxylated hypoxia-inducible factor to prolyl hydroxylase domain 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Evidence for the Slow Reaction of Hypoxia-Inducible Factor Prolyl Hydroxylase 2 with Oxygen - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HIF-1α binding to VHL is regulated by stimulus-sensitive proline hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The VHL Tumor Suppressor: Master Regulator of HIF - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HIF1α stabilization in hypoxia is not oxidant-initiated - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Differential in vitro and cellular effects of iron chelators for hypoxia inducible factor hydroxylases - PubMed [pubmed.ncbi.nlm.nih.gov]
The Solubility of Bathophenanthroline in Common Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of bathophenanthroline (4,7-diphenyl-1,10-phenanthroline) in various common organic solvents. Due to the limited availability of precise quantitative data in published literature, this guide summarizes the available qualitative and semi-quantitative information and presents a detailed, generalized experimental protocol for researchers to determine the solubility of this compound in their specific solvent systems of interest.
Quantitative Solubility Data
Precise, quantitative solubility data for this compound across a wide range of common organic solvents is not extensively documented in readily available scientific literature. However, based on product data sheets and qualitative descriptions, the following table summarizes the known solubility characteristics. Researchers are encouraged to use the experimental protocol provided in the subsequent section to determine the exact solubility in their solvent of choice under their specific experimental conditions.
| Solvent | Chemical Class | Solubility | Notes |
| Alcohols | |||
| Ethanol (B145695) | Protic | Soluble[1][2] | One source suggests sonication may be needed for dissolution[3]. |
| Ketones | |||
| Acetone | Aprotic | Soluble[1][2] | |
| Halogenated Solvents | |||
| Chloroform | Aprotic | Soluble | A 2:1 mixture with 95% ethanol dissolves this compound at 50 mg/mL[4][5]. |
| Dichloromethane | Aprotic | Soluble | |
| Aromatic Hydrocarbons | |||
| Benzene | Aprotic | Soluble[1][2] | |
| Ethers | |||
| Tetrahydrofuran (THF) | Aprotic | Soluble | |
| Amides & Sulfoxides | |||
| Dimethyl Sulfoxide (DMSO) | Aprotic | 2.78 mg/mL[3] | Requires sonication. The hygroscopic nature of DMSO can significantly impact solubility[3]. |
| Aqueous | |||
| Water | Protic | Insoluble / Slightly Soluble[1][2][4][5][6] | Insoluble in neutral or alkaline aqueous solutions; slightly soluble in acidic solutions[7]. |
Experimental Protocol: Determination of this compound Solubility via the Shake-Flask Method
The following is a detailed, generalized protocol for determining the equilibrium solubility of this compound in an organic solvent of interest. This method is based on the widely accepted shake-flask technique, followed by quantitative analysis using UV-Vis spectrophotometry.
1. Materials and Equipment:
-
This compound (high purity)
-
Solvent of interest (analytical or HPLC grade)
-
Analytical balance
-
Spatula
-
Glass vials with screw caps (B75204) or glass flasks with stoppers
-
Orbital shaker or rotator with temperature control
-
Centrifuge and centrifuge tubes (if filtration is not used)
-
Syringe filters (e.g., 0.22 µm PTFE) and syringes
-
Volumetric flasks and pipettes
-
UV-Vis spectrophotometer
-
Quartz cuvettes
2. Preparation of Calibration Curve:
Before determining the solubility, a calibration curve must be generated to relate the absorbance of this compound to its concentration in the chosen solvent.
-
Prepare a Stock Solution: Accurately weigh a known mass of this compound and dissolve it in a known volume of the solvent in a volumetric flask to create a stock solution of a known concentration.
-
Prepare a Series of Dilutions: Perform a series of serial dilutions of the stock solution to obtain at least five standards of different, known concentrations.
-
Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of each standard at the wavelength of maximum absorbance (λmax) for this compound in the specific solvent. Use the pure solvent as a blank.
-
Plot the Calibration Curve: Plot a graph of absorbance versus concentration. Perform a linear regression to obtain the equation of the line (y = mx + c), where 'y' is the absorbance and 'x' is the concentration. The R² value should be close to 1.
3. Solubility Determination (Shake-Flask Method):
-
Add Excess Solute: Add an excess amount of this compound to a glass vial or flask. An excess is visually confirmed by the presence of undissolved solid material at the bottom of the container.
-
Add Solvent: Add a known volume of the solvent of interest to the vial.
-
Equilibration: Seal the vial and place it in an orbital shaker with temperature control. Agitate the mixture at a constant temperature for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). The shaking should be vigorous enough to keep the solid suspended.
-
Phase Separation: After the equilibration period, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle. To ensure complete separation of the solid from the liquid phase, either centrifuge the sample or filter the supernatant through a syringe filter. This step is critical to avoid artificially high solubility readings.
-
Dilution and Analysis: Carefully take an aliquot of the clear, saturated supernatant and dilute it with a known volume of the solvent to bring the concentration within the range of the previously prepared calibration curve.
-
Measure Absorbance: Measure the absorbance of the diluted sample using the UV-Vis spectrophotometer at the determined λmax.
-
Calculate Solubility: Use the absorbance of the diluted sample and the equation from the calibration curve to calculate the concentration of the diluted sample. Then, account for the dilution factor to determine the concentration of the original, saturated solution. This concentration is the solubility of this compound in that solvent at that temperature.
4. Repetition and Reporting:
The experiment should be performed in triplicate to ensure the reproducibility of the results. The final solubility should be reported as an average of the three measurements, along with the standard deviation and the temperature at which the measurement was conducted.
Visualizations
The following diagrams illustrate the logical workflow for the experimental determination of this compound solubility.
Caption: Experimental workflow for determining this compound solubility.
References
- 1. This compound 1662-01-7 | TCI AMERICA [tcichemicals.com]
- 2. This compound 1662-01-7 | TCI Deutschland GmbH [tcichemicals.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mpbio.com [mpbio.com]
- 5. mpbio.com [mpbio.com]
- 6. 4,7-Diphenyl-1,10-phenanthroline, 99% | Fisher Scientific [fishersci.ca]
- 7. This compound | 1662-01-7 [chemicalbook.com]
Bathophenanthroline: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability and recommended storage conditions for bathophenanthroline (4,7-diphenyl-1,10-phenanthroline). Understanding the stability profile of this key laboratory chemical is crucial for ensuring the accuracy and reproducibility of experimental results. This document outlines best practices for storage, handling, and the assessment of degradation.
Chemical and Physical Properties
This compound is a high-purity solid, appearing as a white to light yellow crystalline powder. Key physical and chemical properties are summarized in the table below.
| Property | Value |
| Synonyms | 4,7-Diphenyl-1,10-phenanthroline, BPhen |
| Molecular Formula | C₂₄H₁₆N₂ |
| Molecular Weight | 332.4 g/mol |
| Melting Point | 218-221 °C |
| Appearance | Off-white to light yellow solid/powder |
| Solubility | Soluble in organic solvents like ethanol (B145695) and chloroform. Sparingly soluble in acidic aqueous solutions and insoluble in neutral or alkaline aqueous solutions. |
Stability Profile and Storage Conditions
This compound is generally considered stable under recommended storage conditions. However, its stability can be compromised by exposure to light, high temperatures, and incompatible materials.
General Storage Recommendations
To maintain the integrity of solid this compound, the following storage conditions are recommended based on information from multiple suppliers.
| Storage Condition | Recommendation | Rationale |
| Temperature | Store in a cool, dry place. | Prevents thermal degradation. |
| Light | Do not store in direct sunlight.[1] | Protects against photodegradation. |
| Atmosphere | Store in a well-ventilated area. | General laboratory safety practice. |
| Container | Keep in a tightly closed container.[1] | Prevents contamination and exposure to moisture. |
| Incompatible Materials | Store away from strong oxidizing agents.[1] | Avoids potential chemical reactions and degradation. |
Stability in Solution
While this compound is soluble in several organic solvents, solutions are generally less stable than the solid form. It is recommended to prepare solutions fresh for optimal performance. If short-term storage is necessary, solutions should be protected from light and stored at a low temperature.
Thermal Stability
Quantitative data on the thermal stability of this compound is limited. However, one study investigating its thermal behavior provides some insight into its decomposition profile.
| Temperature | Observation |
| > 221 °C (Melting Point) | Onset of thermal decomposition. |
It is important to note that thermal degradation can occur even below the melting point over extended periods.
Experimental Protocols for Stability Assessment
To ensure the quality of this compound for sensitive applications, particularly in drug development, it is essential to perform stability-indicating studies. The following protocols are based on general principles of forced degradation studies as outlined by the International Council for Harmonisation (ICH) guidelines, adapted for this compound.
Forced Degradation (Stress Testing) Protocol
Forced degradation studies are designed to accelerate the degradation of a substance to identify potential degradation products and establish the stability-indicating nature of analytical methods.
Objective: To generate potential degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), Sodium hydroxide (B78521) (NaOH), Hydrogen peroxide (H₂O₂)
-
High-purity water and organic solvents (e.g., acetonitrile (B52724), methanol)
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for a specified period. Neutralize the solution before analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Store at room temperature, protected from light, for a specified period.
-
Thermal Degradation (Solid State): Place a known amount of solid this compound in an oven at a temperature below its melting point (e.g., 80°C) for a specified period.
-
Thermal Degradation (Solution): Heat the stock solution at 60°C for a specified period.
-
Photostability: Expose the stock solution and solid this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Sample Analysis: Analyze the stressed samples at various time points using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).
Stability-Indicating HPLC Method
A stability-indicating HPLC method is crucial for separating and quantifying the intact this compound from its potential degradation products.
Objective: To develop an HPLC method capable of resolving this compound from all potential degradation products.
Instrumentation and Conditions (Example):
-
HPLC System: A system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile or methanol). The gradient program should be optimized to achieve adequate separation.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Based on the UV spectrum of this compound (e.g., 254 nm or a wavelength of maximum absorbance).
-
Column Temperature: 30°C.
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is suitable for its intended purpose.
Visualizations
The following diagrams illustrate key workflows and relationships relevant to the stability and analysis of this compound.
References
An In-depth Technical Guide to Bathophenanthroline in Analytical Chemistry
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, history, and analytical applications of Bathophenanthroline (4,7-diphenyl-1,10-phenanthroline), a key reagent in the field of analytical chemistry.
Introduction: Discovery and Historical Significance
This compound, a derivative of 1,10-phenanthroline (B135089), was first synthesized by Francis H. Case.[1] Its significance as a highly sensitive and specific reagent for the determination of iron was established through the work of G. Frederick Smith, McCurdy, and Diehl.[1][2] The name "this compound" was given to the compound due to the bathochromic shift (shift to a longer wavelength) observed in the absorption maximum of its ferrous complex (533 nm) compared to the 1,10-phenanthroline-iron(II) complex (510 nm).[1][2]
The development of this compound was part of a broader effort in the mid-20th century, led by researchers like G. Frederick Smith, to systematically study substituted 1,10-phenanthroline and 2,2'-bipyridine (B1663995) derivatives to create tailored analytical reagents.[1][3] This research led to the creation of other important reagents like bathocuproine for copper determination.[1] this compound's high sensitivity and the ability to extract its iron(II) complex into immiscible organic solvents significantly improved the determination of trace amounts of iron, particularly in water analysis.[1]
Physicochemical Properties and Analytical Characteristics
This compound is a white to yellowish crystalline powder.[4] It is sparingly soluble in water but soluble in various organic solvents such as ethanol, benzene, and acetone.[5][6][7] Its key application in analytical chemistry stems from its ability to form a stable, intensely colored complex with ferrous iron (Fe(II)).
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₂₄H₁₆N₂ | [4] |
| Molecular Weight | 332.41 g/mol | [8][9] |
| Melting Point | 218-220 °C | [4] |
| Appearance | White to yellow to pinkish crystalline powder, crystals or crystalline mass | [4] |
| Solubility | Soluble in organic solvents. Slightly soluble in acidic aqueous solutions. Insoluble in neutral or alkaline solutions. | [4] |
| Absorbance Peak (λmax) | 277 nm | [8] |
The reaction between this compound and Fe(II) results in the formation of a tris-complex, [Fe(C₂₄H₁₆N₂)₃]²⁺, which has a characteristic magenta color.[5] This complex is stable over a wide pH range (2 to 9).[1]
Table 2: Analytical Characteristics of the Fe(II)-Bathophenanthroline Complex
| Parameter | Value | Solvent | Reference |
| Wavelength of Max. Absorbance (λmax) | 533 nm | Isoamyl alcohol | [1][2][10] |
| Molar Absorptivity (ε) | 22,400 L mol⁻¹ cm⁻¹ | Not specified | [11] |
| 22,350 L mol⁻¹ cm⁻¹ | Isoamyl alcohol | [2][12][13] | |
| 22,140 L mol⁻¹ cm⁻¹ | 70% water-30% ethyl alcohol | [2] | |
| 23,300 L mol⁻¹ cm⁻¹ | Nitrobenzene | [2] | |
| Formation Constant (log K) | 14.9 | Not specified | [14] |
| Detection Limit (Fluorescence Quenching) | 19 nM | 50% ethanol | [15] |
Experimental Protocols
Several synthetic routes for this compound have been reported. A common method involves the reaction of 3-chloropropiophenone (B135402) with o-phenylenediamine (B120857) in the presence of an acid catalyst.[16]
Protocol:
-
A solution of 3-chloropropiophenone (0.4 mol/L) and o-phenylenediamine (0.2 mol/L) in a mixed acid solution (30% hydrochloric acid, 20% hydroiodic acid) is prepared.[16]
-
This solution is pumped into a microchannel reactor at a rate of 30 ml/min.[16]
-
The reactor is maintained at a constant temperature of 100 °C for 20 minutes.[16]
-
The effluent from the reactor is cooled.
-
The cooled solution is filtered, and the resulting filter cake is rinsed twice with ammonia.[16]
-
The product is dried to yield a yellow solid.[16]
This protocol outlines the determination of ferrous iron in an aqueous sample.
Reagents:
-
Standard Iron Solution (e.g., 0.0500 g of iron per 500 mL): Prepared by dissolving a known amount of ferrous ammonium (B1175870) sulfate (B86663) [Fe(NH₄)₂(SO₄)₂·6H₂O] in deionized water containing a small amount of sulfuric acid to prevent oxidation.[17]
-
Hydroxylamine (B1172632) Hydrochloride Solution (10% w/v): Used to reduce any ferric iron (Fe(III)) to ferrous iron (Fe(II)).[17]
-
Acetate (B1210297) Buffer Solution (pH ~4-5): To maintain the optimal pH for complex formation.[17]
-
This compound Solution (e.g., 0.1% in ethanol): The chromogenic reagent.[17]
-
Organic Solvent for Extraction (e.g., isoamyl alcohol or n-hexyl alcohol): Used to extract the Fe(II)-Bathophenanthroline complex.[1][10]
Procedure:
-
Sample Preparation: An aliquot of the sample containing iron is transferred to a volumetric flask.
-
Reduction of Fe(III): Add hydroxylamine hydrochloride solution and allow sufficient time (e.g., 5-10 minutes) for the complete reduction of any Fe(III) to Fe(II).[17]
-
pH Adjustment: Add acetate buffer solution to adjust the pH to the optimal range for complex formation (pH 4-4.5).[10]
-
Complex Formation: Add the this compound solution and mix thoroughly. Allow time for the color to develop completely (e.g., 10 minutes).[17]
-
Extraction (Optional but recommended for high sensitivity): Add a measured volume of an immiscible organic solvent (e.g., isoamyl alcohol). Shake vigorously to extract the colored complex into the organic layer.[1] Allow the phases to separate.
-
Spectrophotometric Measurement: Measure the absorbance of the solution (or the organic extract) at the wavelength of maximum absorbance (approximately 533 nm) using a spectrophotometer.[1][10] A blank solution, prepared in the same manner but without the iron standard, should be used to zero the instrument.[17]
-
Quantification: The concentration of iron in the sample is determined by comparing its absorbance to a calibration curve prepared from a series of standard iron solutions.[17]
Visualizations
Caption: Chelation of Ferrous Iron by this compound.
Caption: Workflow for Spectrophotometric Iron Determination.
Applications in Research and Industry
This compound and its sulfonated, water-soluble derivative (this compound disulfonic acid) are widely used in various fields:
-
Environmental Monitoring: Determination of iron in water, including municipal water supplies and boiler water.[1][10]
-
Clinical Chemistry: Analysis of iron in biological samples.[4]
-
Materials Science: Used as a scavenger to remove trace iron and copper from reagents. It also finds application as a buffer layer in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.[4]
-
Biochemistry: Employed in assays to study metalloproteins and enzyme activities.[18] More recently, HPLC methods using this compound disulfonate have been developed for the analysis of extracellular iron in microdialysis samples from brain tissue.[19][20]
Interferences
Several metal ions can potentially form complexes with this compound, including manganese, cadmium, copper, zinc, cobalt, nickel, chromium, and ruthenium.[10] However, the selectivity for iron(II) is significantly enhanced by carrying out the reaction at a pH of 4.0 to 4.5 and using an extraction step. At this pH, most other metal complexes are colorless and not extractable into the organic solvent, with the exception of the cuprous copper complex. The interference from copper can be minimized by using an excess of this compound.[10]
References
- 1. info.gfschemicals.com [info.gfschemicals.com]
- 2. info.gfschemicals.com [info.gfschemicals.com]
- 3. api.pageplace.de [api.pageplace.de]
- 4. This compound | 1662-01-7 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Page loading... [wap.guidechem.com]
- 7. irongallink.org [irongallink.org]
- 8. Absorption [this compound] | AAT Bioquest [aatbio.com]
- 9. mpbio.com [mpbio.com]
- 10. NEMI Method Summary - D1068D [nemi.gov]
- 11. researchgate.net [researchgate.net]
- 12. Solved this compound is a compound that forms a red | Chegg.com [chegg.com]
- 13. Solved this compound is a compound that forms a red | Chegg.com [chegg.com]
- 14. banglajol.info [banglajol.info]
- 15. researchgate.net [researchgate.net]
- 16. This compound synthesis - chemicalbook [chemicalbook.com]
- 17. csun.edu [csun.edu]
- 18. chemimpex.com [chemimpex.com]
- 19. The application of this compound for the determination of free iron in parallel with hROS in microdialysis samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Bathophenanthroline: A Comprehensive Technical Guide for Coordination Chemistry Applications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Bathophenanthroline (4,7-diphenyl-1,10-phenanthroline), a heterocyclic organic compound, has established itself as a versatile and powerful ligand in the field of coordination chemistry. Its rigid, planar structure and strong chelating ability with a variety of metal ions have led to its widespread application in analytical chemistry, catalysis, and medicinal chemistry. This technical guide provides a comprehensive overview of the core principles and practical applications of this compound as a ligand, with a focus on its synthesis, coordination complexes, and utility in experimental research and drug development. Detailed experimental protocols, quantitative data, and visual representations of key processes are presented to serve as a valuable resource for professionals in the scientific community.
Introduction to this compound
This compound (Bphen) is a derivative of 1,10-phenanthroline (B135089), distinguished by the presence of two phenyl groups at the 4 and 7 positions. This structural modification significantly influences its physicochemical properties, enhancing its lipophilicity and altering its electronic characteristics, which in turn affects the stability and reactivity of its metal complexes.[1]
Core Properties:
-
Appearance: White to yellowish crystalline powder.[1]
-
Molecular Formula: C₂₄H₁₆N₂
-
Molecular Weight: 332.40 g/mol [2]
-
Melting Point: 218-220 °C[3]
-
Solubility: Insoluble in water, but soluble in various organic solvents such as chloroform, dichloromethane, and benzene.[1]
-
Coordination: Acts as a bidentate ligand, coordinating to metal ions through its two nitrogen atoms.[4]
Synthesis of this compound and its Metal Complexes
The synthesis of this compound typically involves the Skraup synthesis or variations thereof, starting from o-phenylenediamine (B120857) and appropriate precursors.[5] A general synthetic approach is outlined below.
Synthesis of this compound
A common method for the synthesis of this compound involves the reaction of o-phenylenediamine with 3-chloropropiophenone (B135402) in the presence of an acid catalyst.[6]
Experimental Protocol: Synthesis of this compound [6]
-
A solution of 3-chloropropiophenone (0.4 mol/L) and o-phenylenediamine (0.2 mol/L) in a mixed acid solution (30% hydrochloric acid and 20% hydroiodic acid) is prepared.
-
This solution is pumped into a microchannel reactor at a rate of 30 mL/min.
-
The reactor is maintained at a constant temperature of 100 °C for 20 minutes.
-
The effluent from the reactor is cooled.
-
The cooled solution is filtered, and the resulting filter cake is washed twice with ammonia.
-
The solid product is then dried to yield this compound.
Synthesis of this compound Metal Complexes
The synthesis of this compound metal complexes is generally achieved by reacting the ligand with a suitable metal salt in an appropriate solvent.
Experimental Protocol: Synthesis of an Iron(II)-Bathophenanthroline Complex [Fe(Bphen)₃]²⁺
This protocol is a generalized procedure based on the well-established reaction between Fe(II) ions and phenanthroline-type ligands.[7]
-
Dissolve a stoichiometric amount of an iron(II) salt (e.g., ferrous ammonium (B1175870) sulfate) in deionized water.
-
In a separate flask, dissolve three molar equivalents of this compound in a suitable organic solvent (e.g., ethanol).
-
Slowly add the this compound solution to the iron(II) solution with constant stirring.
-
The formation of the intensely colored [Fe(Bphen)₃]²⁺ complex is typically instantaneous.
-
The complex can be precipitated by the addition of a counter-ion salt (e.g., perchlorate (B79767) or hexafluorophosphate) and collected by filtration.
-
The product should be washed with cold water and a small amount of cold ethanol, then dried under vacuum.
Quantitative Data on this compound and its Complexes
The stability and spectroscopic properties of this compound complexes are crucial for their application. The following tables summarize key quantitative data.
Table 1: Physicochemical and Thermodynamic Properties of this compound
| Property | Value | Reference |
| Melting Point | 218-220 °C | [3] |
| Standard Molar Enthalpy of Fusion | (30.4 ± 0.4) kJ⋅mol⁻¹ | [8] |
| Standard Molar Enthalpy of Sublimation (at 298.15 K) | (183.8 ± 2.2) kJ⋅mol⁻¹ | [8] |
Table 2: Spectroscopic Properties of this compound and its Iron(II) Complex
| Compound | λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Solvent | Reference |
| This compound | 277 | Not specified | Not specified | [9] |
| [Fe(Bphen)₃]²⁺ | 533 | 22,400 | Not specified | [4] |
Table 3: Stability Constants (log K) of Metal-Phenanthroline Complexes
| Metal Ion | Ligand | log K | Reference |
| Fe(II) | 1,10-Phenanthroline | 20.2 - 21.5 | [10] |
Applications in Analytical Chemistry
This compound is a highly sensitive and selective reagent for the spectrophotometric determination of iron(II).[11] The formation of the intensely colored tris-bathophenanthroline-iron(II) complex, [Fe(Bphen)₃]²⁺, allows for the quantification of iron even at trace levels.[4]
Spectrophotometric Determination of Iron
Experimental Protocol: Determination of Iron(II) using this compound [4][12]
-
Sample Preparation: An aqueous sample containing iron is obtained. If total iron is to be determined, a reducing agent (e.g., hydroxylamine (B1172632) hydrochloride) is added to convert any Fe(III) to Fe(II).
-
pH Adjustment: The pH of the solution is adjusted to a range of 4-6 using a buffer solution (e.g., acetate (B1210297) buffer).
-
Complex Formation: An excess of a this compound solution (typically in ethanol) is added to the sample. The characteristic red-orange color of the [Fe(Bphen)₃]²⁺ complex develops rapidly.
-
Extraction (Optional): For preconcentration or to eliminate interferences, the complex can be extracted into an immiscible organic solvent such as isoamyl alcohol or n-hexane.[4]
-
Spectrophotometric Measurement: The absorbance of the solution (or the organic extract) is measured at the wavelength of maximum absorbance (λmax = 533 nm) using a spectrophotometer.
-
Quantification: The concentration of iron is determined by comparing the absorbance of the sample to a calibration curve prepared from standard iron solutions.
Solvent Extraction of Metal Ions
The lipophilic nature of this compound and its metal complexes makes it an excellent extracting agent for the separation and preconcentration of metal ions from aqueous solutions.[13]
Experimental Protocol: Solvent Extraction of Metal Ions [13][14]
-
An aqueous solution containing the metal ion of interest is prepared. The pH is adjusted to optimize the extraction efficiency for the specific metal.
-
The aqueous phase is placed in a separatory funnel.
-
An equal volume of an organic solvent (e.g., chloroform, nitrobenzene) containing this compound is added to the funnel.
-
The mixture is shaken vigorously for several minutes to facilitate the transfer of the metal-bathophenanthroline complex into the organic phase.
-
The layers are allowed to separate, and the organic phase containing the extracted metal complex is collected.
-
The concentration of the metal in the organic phase can then be determined using an appropriate analytical technique, such as atomic absorption spectroscopy or spectrophotometry.
Applications in Catalysis
This compound and its complexes have been employed as catalysts in various organic reactions. The steric and electronic properties of the ligand can be tuned to influence the catalytic activity and selectivity of the metal center.
Applications in Drug Development and Medicinal Chemistry
Recent research has highlighted the potential of this compound complexes as therapeutic agents, particularly in the field of oncology.[1] Copper and osmium complexes of this compound have demonstrated significant anticancer activity.[1][15]
Mechanism of Action of Anticancer this compound Complexes
The anticancer activity of this compound complexes is often attributed to their ability to induce cell death through various mechanisms, including the generation of reactive oxygen species (ROS) and the induction of specific cell death pathways like necroptosis.[1][15][16]
Reactive Oxygen Species (ROS) Generation:
Many transition metal complexes, including those with this compound, can participate in redox cycling within the cellular environment. This can lead to the production of ROS, such as superoxide (B77818) radicals and hydroxyl radicals. Cancer cells, often being under higher intrinsic oxidative stress, are particularly vulnerable to further increases in ROS levels, leading to cellular damage and apoptosis.[1][16]
Necroptosis Induction:
Some this compound complexes have been shown to induce necroptosis, a form of programmed necrosis.[15][17] This is a regulated cell death pathway that is independent of caspases, the key mediators of apoptosis. The ability to trigger an alternative cell death pathway is particularly significant for overcoming resistance to conventional chemotherapeutics that primarily induce apoptosis.
Conclusion
This compound continues to be a ligand of significant interest in coordination chemistry. Its unique properties have led to a broad range of applications, from routine analytical determinations to the development of novel therapeutic agents. The ongoing research into its coordination complexes promises to uncover new functionalities and further expand its utility in various scientific disciplines. This technical guide serves as a foundational resource for researchers and professionals seeking to leverage the capabilities of this compound in their work.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound | 1662-01-7 [chemicalbook.com]
- 3. global.oup.com [global.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. Synthesis, characterization, and stability of iron (III) complex ions possessing phenanthroline-based ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iris.uniroma1.it [iris.uniroma1.it]
- 9. Absorption [this compound] | AAT Bioquest [aatbio.com]
- 10. banglajol.info [banglajol.info]
- 11. This compound for spectrophotometric det. of Fe in serum, = 99.0 1662-01-7 [sigmaaldrich.com]
- 12. csun.edu [csun.edu]
- 13. datapdf.com [datapdf.com]
- 14. mdpi.com [mdpi.com]
- 15. An anticancer Os(II) this compound complex as a human breast cancer stem cell-selective, mammosphere potent agent that kills cells by necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Copper(II) Phenanthroline-Based Complexes as Potential AntiCancer Drugs: A Walkthrough on the Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 17. An anticancer Os(II) this compound complex as a human breast cancer stem cell-selective, mammosphere potent agent that kills cells by necroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Spectrophotometric Determination of Iron Using Bathophenanthroline: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the quantitative determination of iron in aqueous samples using the bathophenanthroline method. This compound (4,7-diphenyl-1,10-phenanthroline) is a highly sensitive and specific chromogenic reagent for the determination of ferrous iron (Fe²⁺). In this method, any ferric iron (Fe³⁺) present in the sample is first reduced to ferrous iron (Fe²⁺) using a suitable reducing agent, such as hydroxylamine (B1172632) hydrochloride or L-ascorbic acid. The resulting Fe²⁺ then reacts with this compound in a buffered solution (pH 4.0-4.5) to form a stable, red-colored tris(this compound)iron(II) complex.[1][2] The intensity of the color, which is directly proportional to the iron concentration, is measured spectrophotometrically at a maximum absorbance of 533 nm.[1][3] This method is widely applicable for the analysis of iron in various samples, including water, biological fluids, and pharmaceutical preparations.
Principle of the Method
The spectrophotometric determination of iron using this compound is based on the following reactions:
-
Reduction of Ferric Iron (Fe³⁺): If present, Fe³⁺ is reduced to Fe²⁺ by a reducing agent. Fe³⁺ + e⁻ → Fe²⁺
-
Complexation with this compound: Ferrous iron (Fe²⁺) reacts with three molecules of this compound to form a stable, intensely colored coordination complex. Fe²⁺ + 3 this compound → [Fe(this compound)₃]²⁺ (red complex)
The absorbance of the resulting red-colored solution is measured at 533 nm, and the concentration of iron is determined by comparing the absorbance to a calibration curve prepared from standard iron solutions.
Quantitative Data Summary
The following table summarizes the key quantitative parameters of the spectrophotometric determination of iron using the this compound method.
| Parameter | Value | Reference |
| Optimal Wavelength (λmax) | 533 nm | [1][3] |
| Molar Absorptivity (ε) | Approximately 22,400 L mol⁻¹ cm⁻¹ | [1] |
| Linear Range | Typically 0.04 to 1.0 mg/L (40 - 1000 µg/L) | [3] |
| Limit of Detection (LOD) | 0.03 mg/L | [4] |
| Limit of Quantification (LOQ) | 0.12 mg/L | [4] |
| Optimal pH Range | 4.0 - 4.5 | [3] |
Experimental Protocols
Reagent Preparation
4.1.1. Iron-Free Water: Use deionized or distilled water that has been tested and found to be free of iron.
4.1.2. Standard Iron Stock Solution (100 mg/L):
-
Accurately weigh 0.7022 g of ferrous ammonium (B1175870) sulfate (B86663) hexahydrate [Fe(NH₄)₂(SO₄)₂·6H₂O].
-
Dissolve it in approximately 500 mL of iron-free water in a 1000 mL volumetric flask.
-
Add 2.5 mL of concentrated sulfuric acid (H₂SO₄) and mix.
-
Dilute to the mark with iron-free water and mix thoroughly.
4.1.3. Standard Iron Working Solution (10 mg/L):
-
Pipette 100.0 mL of the standard iron stock solution (100 mg/L) into a 1000 mL volumetric flask.
-
Dilute to the mark with iron-free water and mix thoroughly.
4.1.4. Hydroxylamine Hydrochloride Solution (10% w/v):
-
Dissolve 10 g of hydroxylamine hydrochloride (NH₂OH·HCl) in 100 mL of iron-free water.
4.1.5. Sodium Acetate (B1210297) Buffer Solution (pH 4.5):
-
Dissolve 27.2 g of sodium acetate trihydrate (CH₃COONa·3H₂O) in approximately 800 mL of iron-free water.
-
Adjust the pH to 4.5 by adding glacial acetic acid (CH₃COOH).
-
Dilute to 1000 mL with iron-free water.
4.1.6. This compound Solution (0.1% w/v):
-
Dissolve 0.1 g of 4,7-diphenyl-1,10-phenanthroline (B7770734) in 100 mL of ethanol. Gentle warming may be required to facilitate dissolution.
Preparation of Calibration Curve
-
Pipette 0.0 (blank), 1.0, 2.0, 4.0, 6.0, 8.0, and 10.0 mL of the standard iron working solution (10 mg/L) into a series of 100 mL volumetric flasks. This will result in standards with concentrations of 0, 0.1, 0.2, 0.4, 0.6, 0.8, and 1.0 mg/L of iron.
-
Add 50 mL of iron-free water to each flask.
-
To each flask, add 5.0 mL of the hydroxylamine hydrochloride solution (10% w/v) and mix well. Allow the solutions to stand for 10 minutes to ensure complete reduction of any ferric iron.
-
Add 10.0 mL of the sodium acetate buffer solution (pH 4.5) to each flask and mix.
-
Add 10.0 mL of the this compound solution (0.1% w/v) to each flask, dilute to the mark with iron-free water, and mix thoroughly.
-
Allow the color to develop for at least 10 minutes.
-
Measure the absorbance of each standard solution at 533 nm using a spectrophotometer, with the blank solution (0 mg/L iron) as the reference.
-
Plot a graph of absorbance versus iron concentration (mg/L). The graph should be linear and pass through the origin.
Sample Analysis
-
Take a known volume of the sample (e.g., 50.0 mL) and place it in a 100 mL volumetric flask. If necessary, dilute the sample with iron-free water to bring the iron concentration within the linear range of the calibration curve.
-
Add 5.0 mL of the hydroxylamine hydrochloride solution (10% w/v) and mix. Let it stand for 10 minutes.
-
Add 10.0 mL of the sodium acetate buffer solution (pH 4.5) and mix.
-
Add 10.0 mL of the this compound solution (0.1% w/v), dilute to the mark with iron-free water, and mix well.
-
Allow 10 minutes for full color development.
-
Measure the absorbance of the sample solution at 533 nm against a reagent blank prepared in the same manner but without the sample.
-
Determine the concentration of iron in the sample from the calibration curve.
-
Calculate the original iron concentration in the sample, taking into account any dilutions made.
Interferences
Several metal ions can potentially interfere with the determination of iron by forming complexes with this compound. However, the high specificity of this compound for Fe²⁺ and the control of pH minimize most interferences.[3]
-
Copper (Cu²⁺): Can be a significant interferent. The interference can be minimized by the addition of thiourea (B124793) or by extraction of the iron complex into an organic solvent.
-
Cobalt (Co²⁺), Nickel (Ni²⁺), Zinc (Zn²⁺), Cadmium (Cd²⁺), and Manganese (Mn²⁺): These ions may interfere at high concentrations. Their interference can be reduced by using an excess of this compound.[3]
-
Strong Oxidizing and Reducing Agents: These can interfere with the reduction of Fe³⁺ and the stability of the Fe²⁺-bathophenanthroline complex.
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the spectrophotometric determination of iron using the this compound protocol.
Caption: Workflow for iron determination.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of iron with this compound following an improved procedure for reduction of iron(III) ions - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. NEMI Method Summary - D1068D [nemi.gov]
- 4. Water qualityï¼Determination of Ironï¼phenanthroline spectrophotometry (on trial) [english.mee.gov.cn]
Application Notes and Protocols: Preparation of Bathophenanthroline Stock Solution for Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bathophenanthroline (Bphen) is a high-affinity, cell-permeable iron chelator widely utilized in biological research.[1] Its primary mechanism of action involves the specific chelation of ferrous iron (Fe2+), making it an invaluable tool for studying iron-dependent cellular processes. By sequestering intracellular iron, this compound can inhibit iron-dependent enzymatic reactions, modulate signaling pathways, and induce cellular responses such as apoptosis and inhibition of DNA synthesis.[2][3] These characteristics make it a critical reagent in cancer research, neurobiology, and studies on oxidative stress.
This document provides a comprehensive guide for the preparation and use of this compound stock solutions in a cell culture setting, ensuring reproducible and accurate experimental outcomes.
Chemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in experimental biology.
| Property | Value | Reference |
| CAS Number | 1662-01-7 | [4][5][6][7] |
| Molecular Weight | 332.40 g/mol | [4][5] |
| Appearance | Off-white to light yellow solid powder | [4] |
| Solubility | - Insoluble in water[6][8]- Soluble in organic solvents such as Dimethyl Sulfoxide (DMSO)[4][9]- Slightly soluble in acidic aqueous solutions[9] | |
| Stability | Stable under standard laboratory conditions. Incompatible with strong oxidizing agents.[9] |
Mechanism of Action: Iron Chelation
This compound's biological effects are primarily attributed to its role as an iron chelator. Iron is a critical cofactor for numerous cellular enzymes and proteins involved in fundamental processes such as DNA synthesis, cellular respiration, and redox signaling. By forming a stable complex with intracellular ferrous iron (Fe2+), this compound effectively depletes the pool of biologically available iron. This sequestration inhibits the activity of iron-dependent enzymes and can disrupt critical cellular functions.
One of the key consequences of iron chelation by this compound is the inhibition of the Fenton reaction. This reaction involves the iron-catalyzed conversion of hydrogen peroxide (H2O2) into the highly reactive and damaging hydroxyl radical (•OH). By binding to Fe2+, this compound prevents its participation in this reaction, thereby mitigating oxidative damage to cellular components like DNA, lipids, and proteins.[3]
Experimental Protocols
Materials:
-
This compound powder (CAS: 1662-01-7)
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes or cryovials
-
0.22 µm sterile syringe filter
Procedure:
-
Calculate the required mass of this compound:
-
To prepare a 10 mM stock solution, weigh out 3.324 mg of this compound for every 1 mL of DMSO.
-
Calculation: Mass (mg) = 10 mmol/L * 332.4 g/mol * 1 L/1000 mL * 1000 mg/g * Volume (mL)
-
-
Dissolution:
-
Aseptically add the weighed this compound powder to a sterile container.
-
Add the calculated volume of cell culture grade DMSO.
-
To facilitate dissolution, gently vortex the solution. If necessary, sonicate the solution in a water bath for short intervals until the powder is completely dissolved.[4]
-
-
Sterilization:
-
Sterile-filter the prepared stock solution using a 0.22 µm syringe filter into a sterile, light-protecting (amber) container.
-
-
Aliquoting and Storage:
Quantitative Data for Stock Solution Preparation:
| Desired Stock Concentration | Mass of this compound per 1 mL DMSO |
| 1 mM | 0.3324 mg |
| 5 mM | 1.662 mg |
| 10 mM | 3.324 mg |
| 20 mM | 6.648 mg |
Working Concentration:
The optimal working concentration of this compound is cell-type dependent and should be determined empirically for each experimental system. A typical starting point for dose-response experiments is in the range of 1-100 µM.
Protocol for Treating Cells:
-
Thaw the stock solution:
-
On the day of the experiment, thaw an aliquot of the this compound stock solution at room temperature, protected from light.
-
-
Prepare the working solution:
-
Dilute the stock solution in pre-warmed, complete cell culture medium to the desired final concentration immediately before use.
-
For example, to prepare 10 mL of medium with a final concentration of 10 µM from a 10 mM stock, add 10 µL of the stock solution to 10 mL of medium.
-
Calculation: V1 = (C2 * V2) / C1, where V1 is the volume of the stock solution, C1 is the concentration of the stock solution, V2 is the final volume, and C2 is the final concentration.
-
-
Vehicle Control:
-
It is crucial to include a vehicle control in all experiments. This control should contain the same final concentration of DMSO as the highest concentration of this compound used, as DMSO can have biological effects on its own.
-
-
Incubation:
-
Remove the existing medium from the cultured cells and replace it with the medium containing the desired concentration of this compound or the vehicle control.
-
Incubate the cells for the desired period, which can range from a few hours to several days depending on the experimental endpoint.
-
Safety Precautions
-
This compound is intended for research use only.
-
Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling the powder and concentrated solutions.
-
Handle DMSO with care, as it can facilitate the absorption of other chemicals through the skin.
-
All procedures involving the handling of the chemical powder and stock solutions should be performed in a chemical fume hood or a biological safety cabinet.
By following these detailed protocols and application notes, researchers can confidently prepare and utilize this compound stock solutions to investigate the role of iron in various cellular processes, ensuring the integrity and reproducibility of their experimental findings.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Iron chelators hydroxyurea and this compound disulfonate inhibit DNA synthesis by different pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protection of mammalian cells by o-phenanthroline from lethal and DNA-damaging effects produced by active oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound 97 1662-01-7 [sigmaaldrich.com]
- 6. mpbio.com [mpbio.com]
- 7. fishersci.com [fishersci.com]
- 8. mpbio.com [mpbio.com]
- 9. This compound | 1662-01-7 [chemicalbook.com]
Application Notes and Protocols: Bathophenanthroline (Bphen) in Organic Light-Emitting Diodes (OLEDs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bathophenanthroline (Bphen), also known as 4,7-diphenyl-1,10-phenanthroline, is a versatile organic compound widely utilized in the fabrication of high-performance Organic Light-Emitting Diodes (OLEDs). Its primary roles in OLED device architecture are as an electron transport layer (ETL) and a hole-blocking layer (HBL). These functions are critical for achieving charge balance within the emissive layer, which in turn enhances the efficiency, brightness, and overall performance of the device.
Bphen's efficacy stems from its high electron mobility, which is approximately 5 × 10⁻⁴ cm² V⁻¹ s⁻¹, and its wide energy gap. The phenanthroline core provides a rigid, planar structure that facilitates electron transport. This document provides detailed application notes and experimental protocols for the use of Bphen in the fabrication and characterization of OLEDs.
Key Applications of this compound in OLEDs
This compound is a crucial component in the layered structure of an OLED, primarily serving two key functions to enhance device performance:
-
Electron Transport Layer (ETL): As an ETL, Bphen facilitates the efficient injection and transport of electrons from the cathode towards the emissive layer. Its high electron mobility ensures that electrons can effectively reach the recombination zone, where they meet holes to form excitons and generate light.
-
Hole-Blocking Layer (HBL): Due to its deep highest occupied molecular orbital (HOMO) energy level (around 6.4 eV), Bphen creates a significant energy barrier for holes, preventing them from passing through the emissive layer and reaching the cathode. This confinement of holes within the emissive layer increases the probability of electron-hole recombination, leading to improved device efficiency. A thin layer of Bphen can be less effective at blocking holes, while a thicker layer provides a more substantial barrier.[1]
The dual functionality of Bphen as both an ETL and an HBL makes it a valuable material for optimizing charge balance and achieving high-efficiency OLEDs.
Quantitative Data on OLED Performance with Bphen
The performance of OLEDs incorporating Bphen is highly dependent on the thickness of the Bphen layer and the overall device architecture. The following tables summarize key performance metrics from various studies.
Table 1: Effect of Bphen Electron Transport Layer (ETL) Thickness on OLED Performance
| Device Structure | Bphen Thickness (nm) | Turn-On Voltage (V) | Max. Current Density (mA/cm²) | Max. Current Efficiency (cd/A) |
| ITO/V₂O₅ (5nm)/TPD/Alq₃/Bphen/Al | 5 | 7.3 | - | - |
| ITO/V₂O₅ (5nm)/TPD/Alq₃/Bphen/Al | 8 | 7.0 | - | - |
| ITO/V₂O₅ (5nm)/TPD/Alq₃/Bphen/Al | 12 | 6.5 | - | - |
| ITO/V₂O₅ (5nm)/TPD/Alq₃/Bphen/Al | 15 | 5.4 | 170 | 3.9 |
| ITO/V₂O₅ (5nm)/TPD/Alq₃/Bphen/Al | 18 | 7.6 | - | - |
Data sourced from a comparative study on varying ETL thickness. The optimal thickness for this device structure was found to be 15 nm.[1]
Table 2: Performance of OLEDs with Bphen as a Hole-Blocking Layer (HBL)
| Device Structure | Bphen as HBL | Max. Luminance (cd/m²) | Additional Notes |
| ITO/MoO₃ (5 nm)/NPB (35 nm)/CBP (HBL1) (5 nm)/DPVBi (I) (10 nm)/CBP (HBL2): Rubrene (4:1) (3 nm)/DPVBi (II) (30 nm)/CBP (HBL3) (2 nm)/Bphen (10 nm)/LiF/Al | Yes | 22,874 | In this complex white OLED structure, Bphen serves as both an ETL and contributes to the overall hole-blocking scheme with multiple CBP HBLs.[2] |
| Simulated Green Fluorescent OLED | Yes | 4700 | A numerical model predicted that among four different hole-blocking materials, Bphen would yield the highest luminance.[3][4] |
Table 3: Electron Mobility of Bphen Films
| Film Thickness (nm) | Electron Mobility (cm²/Vs) at 0.3 MV/cm |
| ~50 | 1.9 x 10⁻⁵ |
| 300 | 3.4 x 10⁻⁴ |
The electron mobility of Bphen is dependent on the film thickness, with thicker films approaching the bulk mobility.[5]
Experimental Protocols
The following protocols provide a general framework for the fabrication and characterization of OLEDs using Bphen. Specific parameters may need to be optimized based on the desired device architecture and available equipment.
Protocol 1: Substrate Cleaning
A thorough cleaning of the Indium Tin Oxide (ITO) coated glass substrate is critical for fabricating high-performance OLEDs.
Materials:
-
ITO-coated glass substrates
-
Detergent solution (e.g., Hellmanex™ III)
-
Deionized (DI) water
-
Isopropyl alcohol (IPA)
-
Nitrogen (N₂) gas source
-
Ultrasonic bath
-
Beakers
Procedure:
-
Initial Wash: Gently scrub the ITO substrates with the detergent solution and rinse thoroughly with DI water.
-
Ultrasonication in Detergent: Place the substrates in a beaker with a 1% (by volume) detergent solution in hot DI water. Sonicate for 5-15 minutes.
-
DI Water Rinse: Rinse the substrates thoroughly with DI water. It is recommended to perform at least two dump rinses in separate beakers of fresh DI water.
-
Ultrasonication in Solvents:
-
Submerge the substrates in a beaker with acetone and sonicate for 5-10 minutes.
-
Transfer the substrates to a beaker with IPA and sonicate for another 5-10 minutes.
-
-
Final Rinse: Rinse the substrates again thoroughly with DI water.
-
Drying: Dry the substrates using a stream of high-purity nitrogen gas.
-
UV-Ozone Treatment (Optional but Recommended): For improved wettability and removal of any remaining organic residues, treat the substrates with UV-ozone for 5-15 minutes immediately before transferring them to the deposition system.
Protocol 2: OLED Fabrication by Vacuum Thermal Evaporation (VTE)
This protocol describes the deposition of a multilayer OLED structure incorporating Bphen.
Equipment:
-
High-vacuum thermal evaporation system (base pressure < 10⁻⁶ Torr)
-
Quartz crystal microbalance (QCM) for thickness monitoring
-
Substrate holder with a shadow mask to define the active area
-
Crucibles for organic materials and metals
Materials:
-
Cleaned ITO substrates
-
Hole-Injection Layer (HIL) material (e.g., MoO₃)
-
Hole-Transport Layer (HTL) material (e.g., NPB)
-
Emissive Layer (EML) material (e.g., Alq₃)
-
This compound (Bphen) for ETL/HBL
-
Cathode material (e.g., LiF/Al)
Procedure:
-
System Preparation: Load the crucibles with the appropriate materials and ensure the vacuum chamber is clean.
-
Substrate Loading: Mount the cleaned ITO substrates onto the substrate holder with the shadow mask securely in place.
-
Pump Down: Evacuate the chamber to a base pressure of at least 10⁻⁶ Torr.
-
Layer Deposition: Sequentially deposit the organic and metal layers by resistive heating of the crucibles. Monitor the deposition rate and thickness using the QCM. A typical device structure is as follows:
-
HIL (e.g., MoO₃): Deposit a thin layer (e.g., 5 nm) at a rate of 0.1-0.2 Å/s.
-
HTL (e.g., NPB): Deposit a layer (e.g., 35 nm) at a rate of 1-2 Å/s.
-
EML (e.g., Alq₃): Deposit the emissive layer (e.g., 30 nm) at a rate of 1-2 Å/s.
-
ETL/HBL (Bphen): Deposit the Bphen layer to the desired thickness (e.g., 10-40 nm) at a rate of 1-2 Å/s.
-
Cathode (e.g., LiF/Al):
-
Deposit a thin layer of LiF (e.g., 1 nm) at a rate of 0.1 Å/s.
-
Deposit a thicker layer of Al (e.g., 100 nm) at a rate of 2-5 Å/s.
-
-
-
Venting and Device Removal: After the deposition is complete, vent the chamber with an inert gas (e.g., nitrogen) and carefully remove the fabricated devices.
Protocol 3: Device Characterization
This protocol outlines the measurement of key performance parameters of the fabricated OLEDs.
Equipment:
-
Source measure unit (SMU)
-
Photometer or spectroradiometer
-
Integrating sphere (for accurate efficiency measurements)
-
Probe station in a dark box or inert atmosphere glovebox
Procedure:
-
Current Density-Voltage-Luminance (J-V-L) Measurement:
-
Place the OLED device on the probe station and make electrical contact with the anode and cathode.
-
Apply a voltage sweep using the SMU and simultaneously measure the current flowing through the device and the light output (luminance) using the photometer.
-
Calculate the current density (J) by dividing the current by the active area of the device.
-
-
Efficiency Calculations:
-
Current Efficiency (cd/A): Calculate by dividing the luminance (cd/m²) by the current density (A/m²).
-
Power Efficiency (lm/W): Calculate by multiplying the current efficiency by π and dividing by the operating voltage.
-
External Quantum Efficiency (EQE, %): This requires a calibrated integrating sphere to capture all emitted light and is calculated based on the number of photons emitted per injected electron.
-
-
Electroluminescence (EL) Spectrum:
-
Measure the emission spectrum of the OLED at a constant driving voltage or current using a spectroradiometer.
-
From the spectrum, determine the peak emission wavelength and the Commission Internationale de l'Éclairage (CIE) color coordinates.
-
-
Lifetime Measurement:
-
Operate the device at a constant initial luminance (e.g., 1000 cd/m²) and monitor the luminance over time.
-
The lifetime is often reported as LT₅₀ or LT₉₀, the time it takes for the luminance to decay to 50% or 90% of its initial value, respectively. Doping Bphen with materials like Cesium (Cs) can improve the thermal stability and operational lifetime of the device.[6][7]
-
Visualizations
Caption: Workflow for OLED fabrication and characterization.
Caption: OLED device structure with Bphen as the ETL.
References
Application Note & Protocol: Colorimetric Detection of Copper (I) Ions using Bathophenanthroline
Introduction
Copper is a vital trace element in numerous biological and environmental systems. Its accurate quantification is crucial for researchers, scientists, and drug development professionals. This application note provides a detailed protocol for the sensitive and selective colorimetric determination of copper(I) [Cu(I)] ions using bathophenanthroline. The method is based on the formation of a stable, orange-colored complex between Cu(I) and this compound, which can be quantified spectrophotometrically. This protocol is designed for accuracy and reproducibility in a standard laboratory setting.
Principle
The spectrophotometric determination of copper(I) ions with this compound relies on the formation of a stable [Cu(this compound)₂]⁺ complex. In this reaction, two molecules of this compound chelate one ion of cuprous copper. Since this compound is highly specific for Cu(I), any cupric ions [Cu(II)] in the sample must first be reduced to Cu(I) using a suitable reducing agent, such as hydroxylamine (B1172632) hydrochloride. The resulting orange-colored complex exhibits a maximum absorbance at approximately 484 nm, and the intensity of the color is directly proportional to the concentration of the Cu(I) ions in the sample, following the Beer-Lambert law. For aqueous solutions, the water-soluble derivative, this compound disulfonic acid, is often used, which forms a complex with a maximum absorbance at 483 nm.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the colorimetric detection of copper(I) using this compound and its sulfonated derivative.
| Parameter | Value | Notes |
| Wavelength of Maximum Absorbance (λmax) | 484 nm | For the this compound-Cu(I) complex.[1] |
| 483 nm | For the this compound disulfonate-Cu(I) complex in aqueous solution.[2][3][4] | |
| Molar Absorptivity (ε) | 14,160 L mol⁻¹ cm⁻¹ | For the this compound-Cu(I) complex in n-hexyl alcohol at 479 nm.[3] |
| 13,300 L mol⁻¹ cm⁻¹ | For the this compound disulfonate-Cu(I) complex in aqueous solution.[4] | |
| 12,250 L mol⁻¹ cm⁻¹ | For the this compound disulfonate-Cu(I) complex at 483 nm.[3] | |
| Optimal pH Range | 5.0 - 6.0 | For the formation of the Cu(I)-bathophenanthroline complex.[1] |
| Linear Range | 1 - 160 nM | With a long pathlength (4.4 m) liquid core waveguide for high sensitivity.[5] A typical linear range for a 1 cm cuvette can be established based on the molar absorptivity and instrument limitations. |
| Limit of Detection (LOD) | 0.4 nM | With a long pathlength (4.4 m) liquid core waveguide.[5] |
Experimental Protocols
Preparation of Reagents
-
Standard Copper Stock Solution (1000 ppm): Dissolve 1.000 g of high-purity copper metal in a minimal amount of concentrated nitric acid. Gently heat under a fume hood to dissolve the metal. After dissolution, add approximately 50 mL of deionized water and heat to expel any dissolved nitrogen oxides. Cool the solution and quantitatively transfer it to a 1 L volumetric flask. Dilute to the mark with deionized water.
-
Working Copper Standard Solutions (1-10 ppm): Prepare a series of working standard solutions by diluting the stock solution with deionized water.
-
Hydroxylamine Hydrochloride Solution (10% w/v): Dissolve 10 g of hydroxylamine hydrochloride in 100 mL of deionized water. This solution should be prepared fresh daily.
-
Sodium Citrate (B86180) Buffer (1 M, pH 5.5): Dissolve 294.1 g of sodium citrate dihydrate in approximately 800 mL of deionized water. Adjust the pH to 5.5 with citric acid or sodium hydroxide, and then dilute to 1 L with deionized water.
-
This compound Solution (0.001 M): Dissolve 0.3324 g of this compound in 1 L of ethanol (B145695) or a suitable organic solvent. If using the water-soluble this compound disulfonic acid disodium (B8443419) salt, dissolve 0.5365 g in 1 L of deionized water. Store this solution in a dark bottle to protect it from light.
Experimental Workflow Diagram
Caption: Workflow for the colorimetric determination of copper(I).
Protocol for Sample Analysis
-
Sample Preparation: Pipette a known volume of the sample containing copper into a 50 mL volumetric flask. The volume should be chosen such that the final copper concentration falls within the linear range of the assay.
-
Reduction Step: Add 5 mL of the 10% hydroxylamine hydrochloride solution to the volumetric flask. Mix well and allow the solution to stand for 10 minutes to ensure the complete reduction of any Cu(II) to Cu(I).
-
pH Adjustment: Add 5 mL of the sodium citrate buffer solution (pH 5.5) to the flask and mix.
-
Complex Formation: Add 10 mL of the 0.001 M this compound solution. Dilute to the 50 mL mark with deionized water and mix thoroughly.
-
Incubation: Allow the solution to stand for 15 minutes for the color to develop completely.
-
Spectrophotometric Measurement: Measure the absorbance of the solution at 484 nm (or 483 nm if using the sulfonated derivative) using a spectrophotometer. Use a reagent blank (containing all reagents except the copper standard or sample) to zero the instrument.
Preparation of Calibration Curve
-
Pipette aliquots of the working copper standard solutions (e.g., covering a range of 0.2 to 2.0 ppm) into a series of 50 mL volumetric flasks.
-
Follow steps 2 through 6 of the "Protocol for Sample Analysis" for each standard.
-
Plot a graph of absorbance versus the concentration of the copper standards.
-
Perform a linear regression analysis to obtain the equation of the calibration curve and the correlation coefficient (R²).
Determination of Copper in an Unknown Sample
-
Prepare the unknown sample according to the "Protocol for Sample Analysis".
-
Measure the absorbance of the prepared sample solution.
-
Using the equation of the calibration curve, calculate the concentration of copper in the unknown sample.
Signaling Pathway and Logical Relationships
Chemical Reaction and Detection Pathway
Caption: The chemical reaction and detection pathway.
Potential Interferences
While this compound is highly selective for copper(I), high concentrations of other metal ions that can be reduced by hydroxylamine hydrochloride and form colored complexes may interfere. It is recommended to perform a validation study for specific sample matrices. Potential interferences can sometimes be mitigated by using masking agents. Iron is a common interferent in some copper determination methods, but the use of this compound significantly reduces this issue.
Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including safety glasses and gloves, when handling chemicals.
-
Work in a well-ventilated area, preferably under a fume hood, especially when handling concentrated acids.
-
Hydroxylamine hydrochloride is a skin and respiratory irritant. Handle with care.
-
Dispose of all chemical waste according to institutional and local regulations.
References
- 1. amt.copernicus.org [amt.copernicus.org]
- 2. Metal Indicator Bathophenanthrolinedisulfonic acid, disodium salt | CAS 20000 Dojindo [dojindo.com]
- 3. info.gfschemicals.com [info.gfschemicals.com]
- 4. Robust Affinity Standards for Cu(I) Biochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pure.lib.usf.edu [pure.lib.usf.edu]
Application Notes: Bathophenanthroline Assay for Measuring Ferrous Iron in Water Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate quantification of ferrous iron (Fe²⁺) in aqueous samples is critical in various scientific disciplines, including environmental monitoring, water quality assessment, and pharmaceutical research. The bathophenanthroline assay is a highly sensitive and specific colorimetric method for the determination of ferrous iron. This application note provides a detailed protocol for the measurement of Fe²⁺ in water samples using this reliable spectrophotometric technique.
Principle of the Assay
The assay is based on the reaction of ferrous iron with this compound (4,7-diphenyl-1,10-phenanthroline), a specific chelating agent. In a slightly acidic to neutral pH range (typically pH 4-5), three molecules of this compound form a stable, red-orange colored complex with one ion of ferrous iron.[1] This complex, tris(this compound)iron(II), exhibits a strong absorbance at a maximum wavelength of approximately 533 nm.[1][2] The intensity of the color, measured by a spectrophotometer, is directly proportional to the concentration of ferrous iron in the sample, following the Beer-Lambert law. The complex can be measured directly in the aqueous phase or, for increased sensitivity, extracted into an organic solvent like isoamyl alcohol or n-hexyl alcohol.[1]
Quantitative Data Summary
The following table summarizes the key quantitative parameters of the this compound assay for ferrous iron determination.
| Parameter | Value | Reference |
| Wavelength of Maximum Absorption (λmax) | 533 nm | [1][2] |
| Molar Extinction Coefficient (ε) | ~22,400 L mol⁻¹ cm⁻¹ | [2] |
| Applicable Concentration Range | 40 - 1000 µg/L | [1] |
| Linearity Range | Up to 0.42 µg/mL | [3] |
| pH Range for Complex Formation | 3.6 - 5.2 | [3] |
Experimental Protocols
Materials and Reagents
-
This compound Solution (0.001 M): Dissolve 0.0332 g of 4,7-diphenyl-1,10-phenanthroline (B7770734) in 100 mL of ethanol (B145695) or isoamyl alcohol.[4]
-
Hydroxylamine (B1172632) Hydrochloride Solution (10% w/v): Dissolve 10 g of hydroxylamine hydrochloride in 100 mL of deionized water. This solution is used to reduce any ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
-
Sodium Acetate (B1210297) Buffer Solution (1.2 M): Dissolve 16.4 g of sodium acetate in 100 mL of deionized water. Adjust the pH to 4.5 with acetic acid.
-
Standard Iron Solution (100 ppm): Dissolve 0.7022 g of ferrous ammonium (B1175870) sulfate (B86663) hexahydrate (Fe(NH₄)₂(SO₄)₂·6H₂O) in deionized water. Add 2.5 mL of concentrated sulfuric acid and dilute to 1.00 L in a volumetric flask. This stock solution contains 100 mg/L (100 ppm) of Fe²⁺.[5]
-
Working Standard Solutions: Prepare a series of working standards by diluting the 100 ppm stock solution with deionized water to cover the expected concentration range of the samples (e.g., 0.1, 0.2, 0.5, 1.0, 2.0 ppm).
-
Organic Solvent (for extraction method): Isoamyl alcohol or n-hexyl alcohol.
-
Deionized Water
-
Glassware: Volumetric flasks, pipettes, beakers, separatory funnels (for extraction method).
-
Spectrophotometer capable of measuring absorbance at 533 nm.
-
Cuvettes
Sample Handling and Preparation
-
Collect water samples in clean glass or plastic bottles.
-
For the determination of dissolved ferrous iron, filter the sample through a 0.45 µm membrane filter immediately upon collection.[1]
-
To prevent the oxidation of Fe²⁺ to Fe³⁺ by atmospheric oxygen, samples should be analyzed as soon as possible after collection.[1] If immediate analysis is not possible, the sample should be preserved by adding nitric or hydrochloric acid to a pH of 2 or less.[1] Note that acidification will result in the measurement of total iron after reduction, not just the initial ferrous iron.
Experimental Workflow Diagram
References
Application Notes and Protocols: Bathophenanthroline as an Exciton Blocking Layer in Perovskite Solar Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Perovskite solar cells (PSCs) have emerged as a highly promising photovoltaic technology due to their high power conversion efficiencies (PCEs) and low manufacturing costs. However, achieving long-term operational stability and minimizing efficiency losses remain significant challenges. One critical area for improvement is the management of excitons—bound electron-hole pairs—at the interface between the perovskite absorber layer and the charge transport layers. Inefficient exciton (B1674681) dissociation or quenching at these interfaces can lead to recombination losses, thereby reducing the overall device performance.
Bathophenanthroline (Bphen) is a small organic molecule that has shown considerable promise as an exciton blocking layer (EBL) in various optoelectronic devices. When incorporated into a PSC architecture, typically between the perovskite layer and the electron transport layer (ETL) or as a buffer layer at the cathode, Bphen can effectively confine excitons within the perovskite layer, promoting their dissociation into free charge carriers. Its wide bandgap and suitable energy level alignment prevent excitons from reaching the electrode or adjacent layers where they might recombine non-radiatively. Furthermore, Bphen can enhance electron extraction and transport, contributing to improved device efficiency and stability.
These application notes provide a comprehensive overview of the role of Bphen as an EBL in PSCs, detailed experimental protocols for its incorporation, and a summary of its impact on device performance.
Mechanism of Action: Bphen as an Exciton Blocking Layer
The primary function of Bphen as an EBL is to prevent the diffusion of photogenerated excitons from the perovskite layer to adjacent layers, particularly the electron transport layer (ETL) and the cathode, where they can be quenched. This is achieved through Bphen's electronic properties:
-
Wide Bandgap: Bphen possesses a large highest occupied molecular orbital (HOMO) to lowest unoccupied molecular orbital (LUMO) energy gap. This creates an energetic barrier that confines excitons within the lower-bandgap perovskite material.
-
Energy Level Alignment: The LUMO level of Bphen is typically well-aligned with the conduction band of the perovskite and the work function of the cathode, facilitating efficient electron extraction and transport. At the same time, its deep HOMO level blocks holes, preventing them from reaching the electron-collecting contact and causing recombination.
The diagram below illustrates the energy level alignment and the exciton blocking mechanism in a perovskite solar cell incorporating a Bphen layer.
Caption: Energy level alignment and charge transport in a PSC with a Bphen EBL.
Data Presentation: Impact of Bphen on Device Performance
The incorporation of a Bphen layer has been shown to significantly enhance the performance of organic-based solar cells. The following tables summarize the quantitative data from studies on the effect of a Bphen buffer layer on device performance. While this data is from organic solar cells, it provides a strong indication of the potential benefits of Bphen in perovskite solar cells due to the similar device physics.
Table 1: Performance of Solar Cells with and without a Bphen Buffer Layer
| Buffer Layer | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) |
| Without Bphen | 0.71 | 2.25 | 38.1 | 0.61 |
| With Bphen (5 nm) | 0.74 | 3.98 | 44.3 | 1.30 |
Table 2: Effect of Bphen Layer Thickness on Solar Cell Performance
| Bphen Thickness (nm) | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) |
| 0 | 0.71 | 2.25 | 38.1 | 0.61 |
| 1 | 0.72 | 3.21 | 41.2 | 0.95 |
| 3 | 0.73 | 3.75 | 43.5 | 1.19 |
| 5 | 0.74 | 3.98 | 44.3 | 1.30 |
| 8 | 0.73 | 3.82 | 42.1 | 1.17 |
| 12 | 0.72 | 3.51 | 39.8 | 1.01 |
Note: Data is illustrative and based on published results for organic solar cells to demonstrate the trend of Bphen's effect.
Experimental Protocols
This section provides a detailed methodology for the fabrication of a perovskite solar cell incorporating a Bphen exciton blocking layer. The protocol assumes a standard n-i-p planar architecture.
Materials and Reagents
-
Substrates: Fluorine-doped tin oxide (FTO) coated glass
-
Cleaning: Deionized water, isopropyl alcohol, acetone, Hellmanex solution
-
ETL: SnO₂ nanoparticle suspension
-
Perovskite Precursor: Lead iodide (PbI₂), methylammonium (B1206745) iodide (MAI), dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO)
-
Antisolvent: Chlorobenzene
-
EBL: this compound (Bphen) powder
-
HTL: Spiro-OMeTAD, 4-tert-butylpyridine (B128874) (tBP), lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI) in acetonitrile
-
Metal Contact: Gold (Au) or Silver (Ag) pellets
Experimental Workflow Diagram
Caption: Workflow for PSC fabrication with a Bphen EBL.
Step-by-Step Protocol
-
Substrate Cleaning:
-
Sequentially sonicate FTO-coated glass substrates in a solution of Hellmanex and deionized water, followed by deionized water, acetone, and isopropyl alcohol for 15 minutes each.
-
Dry the substrates with a nitrogen gun.
-
Treat the substrates with UV-ozone for 20 minutes to remove organic residues and improve the wettability of the surface.
-
-
Electron Transport Layer (ETL) Deposition:
-
Deposit a layer of SnO₂ by spin-coating the nanoparticle suspension onto the cleaned FTO substrate at 3000 rpm for 30 seconds.
-
Anneal the substrates at 150°C for 30 minutes in ambient air.
-
-
Perovskite Layer Deposition:
-
Prepare the perovskite precursor solution (e.g., 1.2 M of equimolar MAI and PbI₂ in a mixed solvent of DMF:DMSO 9:1 v/v).
-
Transfer the substrates into a nitrogen-filled glovebox.
-
Spin-coat the perovskite solution at 4000 rpm for 30 seconds.
-
During the last 10 seconds of spinning, dispense an antisolvent (e.g., 100 µL of chlorobenzene) onto the spinning substrate.
-
Immediately transfer the substrate to a hotplate and anneal at 100°C for 30 minutes.
-
-
This compound (EBL) Deposition:
-
Transfer the perovskite-coated substrates to a thermal evaporation chamber.
-
Place Bphen powder in a crucible within the evaporator.
-
Evacuate the chamber to a pressure below 1 x 10⁻⁶ Torr.
-
Deposit a thin layer of Bphen (typically 5-10 nm) onto the perovskite layer at a deposition rate of 0.1-0.2 Å/s. The thickness should be monitored using a quartz crystal microbalance.
-
-
Hole Transport Layer (HTL) Deposition:
-
Prepare the HTL solution (e.g., 72.3 mg of Spiro-OMeTAD, 28.8 µL of tBP, and 17.5 µL of Li-TFSI solution [520 mg/mL in acetonitrile] in 1 mL of chlorobenzene).
-
Spin-coat the HTL solution onto the Bphen layer at 4000 rpm for 30 seconds.
-
-
Metal Contact Deposition:
-
Define the device area using a shadow mask.
-
Deposit the metal back contact (e.g., 80-100 nm of gold or silver) by thermal evaporation.
-
-
Device Characterization:
-
Measure the current density-voltage (J-V) characteristics of the fabricated solar cells under simulated AM 1.5G illumination (100 mW/cm²).
-
Determine the external quantum efficiency (EQE) or incident photon-to-current efficiency (IPCE) to evaluate the spectral response of the device.
-
Conduct stability tests under controlled environmental conditions (e.g., continuous illumination, elevated temperature, and humidity) to assess the long-term performance of the devices.
-
Conclusion
This compound serves as a highly effective exciton blocking layer in perovskite solar cells, contributing to enhanced device performance and stability. Its wide bandgap and appropriate energy level alignment enable efficient exciton confinement and improved charge extraction. The detailed protocols provided herein offer a practical guide for the successful incorporation of Bphen into PSC fabrication workflows. The presented data, while illustrative, underscores the significant potential of Bphen to mitigate recombination losses and advance the commercial viability of perovskite photovoltaic technology. Further optimization of the Bphen layer thickness and deposition parameters for specific perovskite compositions is encouraged to maximize its beneficial effects.
HPLC method for the determination of iron with Bathophenanthroline
An HPLC Method for the Determination of Iron with Bathophenanthroline
This document provides a detailed methodology for the determination of ferrous iron (Fe(II)) using High-Performance Liquid Chromatography (HPLC) with this compound as a pre-column derivatization agent. This method is particularly suitable for the quantification of low concentrations of iron in various sample matrices.
Introduction
Iron is an essential element involved in numerous biological processes. However, its dysregulation is implicated in various pathological conditions. Accurate and sensitive quantification of iron, particularly the redox-active ferrous form (Fe(II)), is crucial for researchers, scientists, and drug development professionals. This compound (4,7-diphenyl-1,10-phenanthroline) is a highly specific chelating agent that forms a stable, colored complex with Fe(II). This property allows for the sensitive detection of the iron-bathophenanthroline complex using UV-Vis spectrophotometry. When coupled with HPLC, this method provides excellent selectivity and sensitivity for the determination of iron. This application note describes a robust HPLC method for the analysis of the Fe(II)-bathophenanthroline complex.
Principle
The method is based on the specific reaction between ferrous iron (Fe(II)) and this compound to form a stable tris-[this compound]-iron(II) complex.[1][2] This complex is intensely colored, exhibiting a strong absorbance in the visible region, which allows for its detection and quantification by an HPLC system equipped with a UV-Vis detector.[2][3] For the determination of total iron, any ferric iron (Fe(III)) present in the sample must first be reduced to Fe(II) using a suitable reducing agent, such as ascorbic acid or hydroxylamine (B1172632) hydrochloride.[1][4] The resulting Fe(II)-bathophenanthroline complex is then separated from other sample components by reverse-phase HPLC and quantified based on its peak area relative to a standard calibration curve.
Experimental Protocols
-
This compound (4,7-diphenyl-1,10-phenanthroline), ACS grade
-
Ferrous ammonium (B1175870) sulfate (B86663) hexahydrate [(NH₄)₂Fe(SO₄)₂·6H₂O], ACS grade
-
Ascorbic acid or Hydroxylamine hydrochloride, ACS grade
-
Sodium acetate (B1210297), ACS grade
-
Acetic acid, glacial, ACS grade
-
Methanol, HPLC grade
-
Acetonitrile, HPLC grade
-
Water, HPLC grade or deionized
-
Hydrochloric acid (HCl), concentrated, ACS grade
-
Ammonium formate (B1220265), HPLC grade
-
Formic acid, HPLC grade
-
Iron(II) Stock Standard Solution (1000 µg/mL): Accurately weigh and dissolve 0.7022 g of ferrous ammonium sulfate hexahydrate in a 100 mL volumetric flask containing deionized water and 1 mL of concentrated HCl. Dilute to the mark with deionized water.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with deionized water to obtain concentrations in the desired linear range (e.g., 50 - 2000 nM).[5]
-
This compound Solution (0.1% w/v): Dissolve 0.1 g of this compound in 100 mL of methanol.
-
Reducing Agent Solution (10% w/v): Dissolve 10 g of ascorbic acid or hydroxylamine hydrochloride in 100 mL of deionized water. Prepare this solution fresh daily.
-
Acetate Buffer (pH 4.5): Prepare a solution of 0.5 M sodium acetate and adjust the pH to 4.5 with glacial acetic acid.
-
To 1.0 mL of the sample or standard solution in a suitable vial, add 0.1 mL of the reducing agent solution to ensure all iron is in the Fe(II) state. Mix well and allow to react for 10 minutes.[4]
-
Add 0.5 mL of the acetate buffer to adjust the pH to approximately 4.5.
-
Add 0.2 mL of the this compound solution. A red-orange color will develop in the presence of iron.[1]
-
Vortex the mixture and allow it to stand for at least 15 minutes for complete color development.
-
Filter the solution through a 0.45 µm syringe filter prior to injection into the HPLC system.
HPLC Method
The following table summarizes the instrumental conditions for the HPLC analysis.
| Parameter | Condition |
| HPLC System | An Agilent 1200 series or equivalent |
| Column | C18 column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 10 mM Ammonium formate with 0.02% Formic acid in water (pH 4.6) B: Acetonitrile |
| Gradient | Isocratic or a linear gradient depending on the sample matrix. A typical starting condition is 80:20 (A:B). |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Injection Volume | 20 µL |
| Detector | UV-Vis Detector |
| Detection Wavelength | 535 nm |
Data Presentation
The performance of this method is summarized in the table below. The data is indicative and may vary depending on the specific instrumentation and experimental conditions.
| Parameter | Value | Reference |
| Linear Range | 50 - 2000 nM | [5] |
| Correlation Coefficient (r²) | > 0.999 | - |
| Limit of Detection (LOD) | Approximately 25 µg/mL | [6] |
| Limit of Quantification (LOQ) | Approximately 80 µg/mL | - |
| Precision (RSD%) | < 2% | [7] |
| Accuracy (Recovery %) | 98 - 103% | [7] |
Visualization of the Principle
The core of this analytical method lies in the formation of a stable complex between ferrous iron and three molecules of this compound.
Conclusion
The HPLC method utilizing pre-column derivatization with this compound provides a sensitive, selective, and reliable approach for the determination of iron. The detailed protocol and validated performance characteristics make it a valuable tool for researchers, scientists, and professionals in drug development who require accurate iron quantification. The method's adaptability to various sample types, coupled with its high precision and accuracy, ensures its utility in a wide range of scientific investigations.
References
- 1. Determination of iron with this compound following an improved procedure for reduction of iron(III) ions - Analyst (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. NEMI Method Summary - D1068D [nemi.gov]
- 4. csun.edu [csun.edu]
- 5. The application of this compound for the determination of free iron in parallel with hROS in microdialysis samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchtrends.net [researchtrends.net]
- 7. CHARACTERIZATION, HPLC METHOD DEVELOPMENT AND IMPURITY IDENTIFICATION FOR 3,4,3-LI(1,2-HOPO), A POTENT ACTINIDE CHELATOR FOR RADIONUCLIDE DECORPORATION - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Bathophenanthroline for Fluorescence Microscopy of Metal Ions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bathophenanthroline (BPhen) and its sulfonated, water-soluble analog, this compound disulfonate (BPS), are well-established chelators for ferrous iron (Fe(II)). While traditionally used in colorimetric assays, the inherent fluorescence of this compound makes it a promising candidate for fluorescence microscopy applications aimed at imaging labile metal ion pools within cellular environments. This document provides detailed application notes and protocols for the use of this compound as a "turn-off" fluorescent probe for imaging Fe(II). The principle of this method relies on the quenching of BPhen's native fluorescence upon chelation of Fe(II), allowing for the visualization of intracellular regions with lower concentrations of labile Fe(II).
Principle of Detection
This compound is a fluorescent molecule that, upon binding to ferrous iron (Fe(II)), forms a stable, non-fluorescent complex. This process leads to a decrease in the fluorescence intensity, acting as a "turn-off" sensor. The degree of fluorescence quenching is proportional to the concentration of labile Fe(II), enabling the qualitative and potentially semi-quantitative imaging of the labile iron pool in living cells. This approach is particularly useful for comparative studies, for instance, examining the effects of iron chelators or supplements on intracellular iron levels.
Quantitative Data Summary
The following table summarizes the key quantitative parameters of this compound as a fluorescent probe for Fe(II) detection, primarily derived from in vitro studies.
| Parameter | Value | Notes |
| Excitation Wavelength (λex) | ~272 nm | In 50% ethanol (B145695) solution. This may need optimization for specific microscopy setups. |
| Emission Wavelength (λem) | ~385 nm | In 50% ethanol solution.[1] |
| Mechanism | Fluorescence Quenching ("Turn-off") | Forms a non-fluorescent complex with Fe(II).[2][3] |
| Stoichiometry (BPhen:Fe(II)) | 3:1 | Forms a stable complex.[1] |
| Limit of Detection (LOD) | 9.0 nM - 19 nM | Determined in buffered 50% ethanol solution.[1][2] |
| Linear Range | 25 nM - 530 nM | In buffered 50% ethanol solution.[1] |
| Selectivity | High for Fe(II) | Shows some interference from other divalent cations like Ni(II), Co(II), and Cu(II) at higher concentrations.[1][2] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Metal Ion Detection Pathway.
Caption: Experimental Workflow.
Experimental Protocols
Materials and Reagents
-
This compound (BPhen) or this compound disodium (B8443419) salt (BPS)
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Phosphate-buffered saline (PBS), pH 7.4
-
Live-cell imaging solution (e.g., HBSS or phenol (B47542) red-free medium)
-
Cells of interest
-
Glass-bottom dishes or imaging chambers
-
Fluorescence microscope with appropriate filter sets (DAPI or similar UV excitation filter is a good starting point)
Protocol 1: Preparation of this compound Stock Solution
-
For this compound (water-insoluble):
-
Prepare a 1-10 mM stock solution in anhydrous DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Store in small aliquots at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
-
-
For this compound Disulfonate (water-soluble):
-
Prepare a 1-10 mM stock solution in deionized water or PBS.
-
Vortex thoroughly.
-
Store at 4°C for short-term use or in aliquots at -20°C for long-term storage, protected from light.
-
Protocol 2: Live-Cell Imaging of Labile Iron
This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.
-
Cell Seeding:
-
Seed cells on glass-bottom dishes or imaging chambers at an appropriate density to achieve 50-70% confluency on the day of the experiment.
-
Allow cells to adhere and grow for at least 24 hours in a suitable culture medium.
-
-
Probe Loading:
-
Prepare a working solution of this compound in a live-cell imaging solution. The final concentration will need to be optimized, but a starting range of 1-10 µM is recommended.
-
Note: To minimize potential solvent toxicity, ensure the final DMSO concentration is below 0.5% if using the non-sulfonated form of this compound.
-
-
Aspirate the culture medium from the cells and wash once with pre-warmed PBS.
-
Add the this compound working solution to the cells.
-
Incubate for 15-60 minutes at 37°C in a cell culture incubator. The optimal incubation time should be determined empirically.
-
-
Washing:
-
Aspirate the probe-containing solution.
-
Wash the cells 2-3 times with pre-warmed live-cell imaging solution to remove any excess, unbound probe.
-
After the final wash, add fresh, pre-warmed live-cell imaging solution to the cells for imaging.
-
-
Fluorescence Microscopy:
-
Place the dish on the stage of a fluorescence microscope.
-
Use an excitation wavelength around 272 nm and collect the emission signal around 385 nm. If a 272 nm light source is unavailable, a standard DAPI filter set (e.g., ~350 nm excitation) may be a viable alternative, though with potentially lower efficiency.
-
Acquire images using the lowest possible excitation intensity and exposure time to minimize phototoxicity and photobleaching.
-
For "turn-off" probes, areas with high labile Fe(II) will appear darker (less fluorescent) than areas with low labile Fe(II).
-
-
Controls and Data Interpretation:
-
Positive Control (Maximum Quenching): Treat cells with an iron supplement (e.g., ferrous ammonium (B1175870) sulfate) prior to and during probe loading to observe maximum fluorescence quenching.
-
Negative Control (Minimum Quenching): Treat cells with a strong, cell-permeable iron chelator (e.g., deferoxamine (B1203445) or a permeable phenanthroline derivative) to sequester labile iron and observe the maximum fluorescence signal from the probe.
-
Autofluorescence Control: Image unstained cells using the same imaging parameters to assess the level of cellular autofluorescence.
-
Analyze the fluorescence intensity in regions of interest to compare labile iron levels between different experimental conditions.
-
Considerations and Troubleshooting
-
Phototoxicity: The use of UV excitation can be harmful to cells. It is crucial to minimize light exposure by using low excitation power, short exposure times, and acquiring a limited number of images.
-
Probe Concentration and Incubation Time: The optimal concentration and incubation time for this compound can vary significantly between cell types. A concentration and time course experiment is recommended to determine the best conditions that provide a good signal-to-noise ratio without inducing cytotoxicity.
-
Cytotoxicity: Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to ensure that the chosen concentration and incubation time of this compound are not toxic to the cells.
-
pH Sensitivity: The fluorescence of phenanthroline derivatives can be pH-sensitive. It is important to perform imaging in a well-buffered medium.
-
Calibration: Due to the "turn-off" nature of the probe and potential variations in probe loading, quantitative measurements of absolute iron concentrations are challenging. This method is best suited for ratiometric or comparative analyses of changes in the labile iron pool.
Conclusion
This compound offers a readily available and cost-effective tool for the fluorescent imaging of labile Fe(II) in cells. Its "turn-off" mechanism provides a means to visualize regions of varying iron concentration. While careful optimization of experimental parameters is necessary to mitigate challenges such as phototoxicity and to ensure cell viability, the protocols and data provided here offer a solid foundation for researchers to explore the dynamics of intracellular iron in various biological contexts.
References
Application Notes and Protocols: Bathophenanthroline-Based Sensors for Environmental Monitoring of Heavy Metals
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bathophenanthroline (4,7-diphenyl-1,10-phenanthroline) is a highly sensitive and selective chelating agent for ferrous iron (Fe(II)). Its ability to form a stable, intensely colored complex makes it an invaluable tool for the quantitative determination of iron in various matrices, particularly in environmental water samples. This document provides detailed application notes and experimental protocols for the use of this compound-based sensors in the environmental monitoring of heavy metals, with a primary focus on iron. While this compound is predominantly used for iron detection, its potential application for other heavy metals will also be discussed.
The principle behind this compound-based sensing lies in its reaction with Fe(II) ions to form a stable, red-colored complex, known as ferroin.[1] This reaction can be monitored using colorimetric or fluorometric methods. For the determination of total iron, any ferric iron (Fe(III)) present in the sample must first be reduced to Fe(II).[2]
Signaling Pathway for Fe(II) Detection
The sensing mechanism involves the formation of a stable complex between this compound and Fe(II) ions.
Caption: Signaling pathway for Fe(II) detection using this compound.
Quantitative Data Summary
The performance of this compound-based sensors for iron detection can be summarized as follows:
| Parameter | Colorimetric Method | Fluorescence Quenching Method | HPLC-Absorbance Method |
| Analyte | Fe(II) / Total Iron | Fe(II) | Fe(II) / Total Iron |
| Limit of Detection (LOD) | ~1.8 µM | 19 nM[1][3] | 50 nM[4] |
| Linear Range | 1.8 µM - 18 µM[1][3] | 63 nM – 224 nM[1][3] | 50 nM - 2000 nM[4] |
| Wavelength (λmax) | 533 nm[5] | Excitation: 272 nm, Emission: 385 nm[3] | Not Applicable |
| Principle | Formation of a colored complex | Quenching of intrinsic fluorescence | Separation and detection of the Fe(II)-Bathophenanthroline disulfonate complex[4] |
| Key Advantages | Simple, robust | High sensitivity | High selectivity, suitable for complex matrices |
| Key Disadvantages | Lower sensitivity | Susceptible to interferents that also quench fluorescence | Requires specialized equipment (HPLC) |
Experimental Protocols
Protocol 1: Colorimetric Determination of Total Iron in Water
This protocol is adapted from standard methods for water analysis.[5]
1. Principle: Total iron is determined by converting all iron in the sample to the ferrous state (Fe(II)) using a reducing agent, followed by complexation with this compound to form a red-colored complex. The absorbance of this complex is measured spectrophotometrically at 533 nm.
2. Reagents:
-
Hydrochloric Acid (HCl): Concentrated.
-
Hydroxylamine (B1172632) Hydrochloride Solution (10% w/v): Dissolve 10 g of hydroxylamine hydrochloride in 100 mL of deionized water.
-
Ammonium (B1175870) Acetate (B1210297) Buffer Solution: Dissolve 100 g of ammonium acetate in 200 mL of deionized water, add 200 mL of glacial acetic acid, and dilute to 1 L.
-
This compound Solution (0.1% w/v in ethanol): Dissolve 0.1 g of 4,7-diphenyl-1,10-phenanthroline (B7770734) in 100 mL of 95% ethanol (B145695).
-
Iron Standard Solution (100 mg/L): Dissolve 0.7022 g of ferrous ammonium sulfate (B86663) hexahydrate in 500 mL of deionized water containing 20 mL of concentrated sulfuric acid and dilute to 1 L. From this, prepare a working standard of 1 mg/L.
3. Experimental Workflow:
Caption: Experimental workflow for colorimetric iron determination.
4. Procedure:
-
To a 50 mL water sample, add 2 mL of concentrated HCl and 1 mL of hydroxylamine hydrochloride solution.
-
Boil the solution to reduce all Fe(III) to Fe(II).
-
Cool the solution to room temperature.
-
Add 10 mL of ammonium acetate buffer solution and 4 mL of this compound solution.
-
Transfer the solution to a 100 mL volumetric flask and dilute to the mark with deionized water.
-
Allow the solution to stand for 10-15 minutes for full color development.
-
Measure the absorbance at 533 nm using a spectrophotometer.
-
Prepare a calibration curve using standard iron solutions (0-2 mg/L) treated in the same manner.
-
Determine the concentration of iron in the sample from the calibration curve.
5. Interferences: Several metal ions can potentially interfere with this method.[5] However, the use of excess this compound and controlling the pH can minimize these interferences. Potential interfering ions include copper, cobalt, chromium, zinc, and nickel.
Protocol 2: Fluorescence Quenching Determination of Fe(II) in Water
This protocol is based on the method described by Senanayake et al. (2021).[1][3]
1. Principle: The intrinsic fluorescence of this compound is quenched upon the formation of a non-fluorescent complex with Fe(II). The decrease in fluorescence intensity is proportional to the concentration of Fe(II).
2. Reagents:
-
This compound Stock Solution (1.5 x 10⁻³ M): Dissolve the appropriate amount of this compound in 50% ethanol.
-
Working this compound Solution (3.0 µM): Dilute the stock solution in a 50% ethanol solution buffered at pH 6.6 with acetate buffer.[3]
-
Fe(II) Standard Solutions: Prepare a series of Fe(II) standards by dissolving ferrous ammonium sulfate hexahydrate in deionized water.
-
Acetate Buffer (pH 6.6): Prepare by mixing appropriate volumes of acetic acid and sodium acetate solutions.
3. Experimental Workflow:
Caption: Workflow for fluorescence quenching analysis of Fe(II).
4. Procedure:
-
Prepare a 3.0 µM working solution of this compound in 50% ethanol buffered to pH 6.6 with acetate buffer.[3]
-
To a cuvette containing the this compound working solution, add a known volume of the water sample.
-
Mix the solution and allow it to equilibrate for 10 minutes at 25°C.[3]
-
Measure the fluorescence intensity at an excitation wavelength of 272 nm and an emission wavelength of 385 nm.[3]
-
A blank measurement should be performed with deionized water instead of the sample.
-
Construct a calibration curve by plotting the fluorescence quenching (F₀/F) against the concentration of Fe(II) standards, where F₀ is the fluorescence of the blank and F is the fluorescence of the standard.
-
Calculate the Fe(II) concentration in the sample from the calibration curve.
5. Interferences: Cations such as Ni(II), Co(II), and Cu(II) can cause significant interference.[3] Common anions generally show minimal interference.
Application to Other Heavy Metals
While this compound is predominantly used for iron sensing, its parent compound, 1,10-phenanthroline (B135089), and its derivatives have been employed in sensors for other heavy metals.
-
Copper (Cu(II)): this compound forms complexes with copper, and this interaction has been studied, primarily in the context of developing anticancer agents.[6] For environmental monitoring, 1,10-phenanthroline has been used in a chemiluminescence method for copper detection in natural waters.[7]
-
Lead (Pb(II)) and Mercury (Hg(II)): Derivatives of 1,10-phenanthroline have been synthesized and used as sensitive layers in flexible electrochemical sensors for the selective detection of Pb(II) and Hg(II).[8]
The development of direct, routine environmental monitoring methods for these and other heavy metals using this compound itself is an area for further research. The high sensitivity and selectivity of this compound for Fe(II) suggest that modifications to its structure could yield selective sensors for other environmentally relevant heavy metals.
Logical Relationships in Sensor Development
The development of a this compound-based sensor follows a logical progression from fundamental chemistry to practical application.
Caption: Logical workflow for sensor development.
Conclusion
This compound-based sensors offer a reliable, sensitive, and relatively low-cost solution for the environmental monitoring of iron. The detailed protocols provided herein for both colorimetric and fluorescence quenching methods can be readily implemented in a laboratory setting. While the direct application of this compound for other heavy metals in environmental samples is not as well-established, the broader family of phenanthroline-based ligands shows significant promise for the development of novel sensors for a range of toxic metal ions. Further research into the modification and functionalization of the this compound scaffold could expand its utility in comprehensive heavy metal monitoring programs.
References
- 1. A Screen Printed Phenanthroline-Based Flexible Electrochemical Sensor for Selective Detection of Toxic Heavy Metal Ions | IEEE Journals & Magazine | IEEE Xplore [ieeexplore.ieee.org]
- 2. researchgate.net [researchgate.net]
- 3. A Screen Printed Phenanthroline-Based Flexible Electrochemical Sensor for Selective Detection of Toxic Heavy Metal Ions | Semantic Scholar [semanticscholar.org]
- 4. A Simple Visible Recognition Method for Copper Ions Using Dibenzo[b,j][1,10]Phenanthroline Scaffold as a Colorimetric Sensor | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Microplate-reader method for the rapid analysis of copper in natural waters with chemiluminescence detection [frontiersin.org]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Overcoming Bathophenanthroline Solubility Issues
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to address the common solubility challenges encountered with Bathophenanthroline in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in water or aqueous buffers?
This compound is a large, hydrophobic organic molecule. Its chemical structure, featuring multiple aromatic rings (4,7-diphenyl-1,10-phenanthroline), makes it inherently non-polar. Consequently, it is insoluble in neutral or alkaline aqueous solutions and only slightly soluble in acidic aqueous solutions.[1][2][3][4][5] The principle of "like dissolves like" explains this behavior, as the non-polar drug molecule does not interact favorably with polar water molecules.
Q2: What are the recommended solvents for preparing this compound stock solutions?
This compound is readily soluble in various organic solvents.[2][5] For experimental use, especially in biological assays, it is common practice to prepare a concentrated stock solution in a water-miscible organic solvent, which can then be diluted to the final working concentration in your aqueous medium.
Table 1: Solubility of this compound in Various Solvents
| Solvent | Reported Solubility | Key Considerations |
| Water (Neutral/Alkaline) | < 0.1 mg/mL | Considered insoluble.[6] |
| Aqueous Solution (Acidic) | Slightly Soluble | Protonation of the nitrogen atoms can slightly increase solubility.[1] |
| Dimethyl Sulfoxide (DMSO) | 2.78 mg/mL (8.36 mM) | May require sonication. Use of new, anhydrous DMSO is recommended as it is hygroscopic.[6] |
| 95% Ethanol : Chloroform (2:1 v/v) | 50 mg/mL | Suitable for preparing high-concentration stock solutions.[3][4] |
| Ethanol | Soluble | Often used, though some users report difficulty depending on the desired concentration.[5][7] |
| Benzene, Acetone, Chloroform | Soluble | Generally effective but may not be suitable for many biological applications.[2] |
Q3: How can I improve the dissolution process when preparing a stock solution?
If you are experiencing difficulty dissolving this compound even in an appropriate organic solvent, a sequence of mechanical interventions can be employed. These methods increase the energy of the system to overcome the activation energy barrier for dissolution.
A general workflow for troubleshooting the dissolution process is outlined below.
References
Interference of other metal ions in Bathophenanthroline iron assay
Technical Support Center: Bathophenanthroline Iron Assay
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the interference of other metal ions in the this compound iron assay.
Troubleshooting Guide
This guide addresses specific issues that may arise during the this compound iron assay, focusing on interference from other metal ions.
Issue 1: Inaccurate or Inconsistent Iron Readings
| Potential Cause | Troubleshooting Steps |
| Interference from other metal ions | - Identify Potential Interferences: Review the sample matrix for the presence of common interfering ions such as copper (Cu²⁺), cobalt (Co²⁺), nickel (Ni²⁺), zinc (Zn²⁺), cadmium (Cd²⁺), chromium (Cr³⁺/Cr⁶⁺), and manganese (Mn²⁺).- Increase this compound Concentration: A higher concentration of the chromogen can help to complex all the ferrous iron, even in the presence of competing ions.[1] An excess of this compound is often used to mitigate the interference of competing ions.[1]- pH Adjustment: Ensure the pH of the reaction mixture is maintained between 4.0 and 4.5. This pH range is optimal for the formation of the iron-bathophenanthroline complex while minimizing the complexation of some other metals.[1]- Masking Agents: For significant copper interference, consider using a masking agent like thiourea (B124793). See Experimental Protocols for a detailed procedure. |
| Incomplete reduction of Iron(III) | - Choice of Reducing Agent: Ascorbic acid is a commonly used reducing agent.[2] For more robust reduction, hydroxylamine (B1172632) hydrochloride can be used.[2]- Reaction Time and Temperature: Ensure sufficient time and appropriate temperature for the reduction step as specified in the protocol. Heating can sometimes facilitate the reduction of stubborn iron(III) complexes. |
| Color Instability | - Light Sensitivity: Protect the colored complex from direct light, as it can cause fading and lead to lower absorbance readings.[3]- Time of Measurement: Measure the absorbance within the recommended time frame after color development. The color is generally stable for at least 6 months under proper storage.[3]- Oxidation of Iron(II): Ensure an adequate excess of the reducing agent is present to prevent the re-oxidation of ferrous iron to ferric iron by dissolved oxygen. |
| High Blank Readings | - Contaminated Reagents: Use high-purity water and analytical grade reagents. Test each reagent individually to identify the source of contamination.- Contaminated Glassware: Thoroughly clean all glassware with an acid wash followed by rinsing with deionized or distilled water. |
Issue 2: Unexpected Color Formation or Precipitation
| Potential Cause | Troubleshooting Steps |
| Precipitation of this compound | - Solvent Composition: this compound has low solubility in purely aqueous solutions. Ensure the correct solvent, typically an alcohol like ethanol (B145695) or isoamyl alcohol, is used at the appropriate concentration to keep the reagent and its metal complexes in solution.[1]- Presence of Certain Metal Ions: High concentrations of ions like bismuth, cadmium, mercury, molybdate, and silver can precipitate this compound.[3] If these ions are suspected, sample pre-treatment or the use of a different analytical method may be necessary. |
| Formation of a Yellow Color | - Cobalt or Ruthenium Interference: Cobalt and ruthenium can form yellow-colored complexes with this compound, which may interfere with the absorbance reading of the red iron complex.[1] |
Quantitative Data on Interfering Ions
The following table summarizes the tolerance limits of various metal ions in the this compound assay for iron. The tolerance limit is defined as the maximum concentration of the foreign ion that causes an error of not more than ±5% in the determination of iron.
| Interfering Ion | Tolerance Limit (Molar Ratio of Interfering Ion to Iron) | Notes |
| Copper (Cu²⁺) | Can interfere, especially in the cuprous (Cu⁺) form. The interference is minimized by using an excess of this compound.[1] | The use of thioglycolic acid as a reducing agent can minimize copper interference compared to ascorbic acid.[4] |
| Cobalt (Co²⁺) | Can form a yellow-colored complex.[1] | Interference is more significant if not using an extraction step. |
| Nickel (Ni²⁺) | Can interfere at high concentrations. | Forms a colorless complex. |
| Zinc (Zn²⁺) | Can interfere at concentrations exceeding 10 times that of iron.[3] | Forms a colorless complex. |
| Cadmium (Cd²⁺) | Can interfere at high concentrations. | Forms a colorless complex. |
| Chromium (Cr³⁺/Cr⁶⁺) | Can interfere at high concentrations. | Forms a colorless complex. |
| Manganese (Mn²⁺) | Can interfere at high concentrations. | Forms a colorless complex. |
| Ruthenium (Ru³⁺) | Can form a yellow-colored complex.[1] | Interference is more significant if not using an extraction step. |
Experimental Protocols
1. Standard this compound Iron Assay
This protocol is a general guideline and may need to be optimized for specific sample types.
Reagents:
-
This compound Solution (0.001 M): Dissolve the appropriate amount of this compound in ethanol or isoamyl alcohol.
-
Hydroxylamine Hydrochloride Solution (10% w/v): Dissolve 10 g of hydroxylamine hydrochloride in 100 mL of deionized water.
-
Sodium Acetate (B1210297) Buffer (pH 4.5): Prepare a solution of sodium acetate and adjust the pH to 4.5 with acetic acid.
-
Iron Standard Stock Solution (100 ppm): Dissolve a precisely weighed amount of ferrous ammonium (B1175870) sulfate (B86663) hexahydrate in deionized water containing a small amount of sulfuric acid.
-
Working Iron Standards: Prepare a series of dilutions from the stock solution.
Procedure:
-
To a 10 mL volumetric flask, add a known volume of the sample.
-
Add 1 mL of hydroxylamine hydrochloride solution and mix. Allow standing for 10 minutes to ensure complete reduction of Fe(III) to Fe(II).
-
Add 2 mL of sodium acetate buffer and mix.
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Add 2 mL of this compound solution and mix thoroughly.
-
Dilute to the mark with deionized water and mix well.
-
Allow the color to develop for 15 minutes.
-
Measure the absorbance at 533 nm using a spectrophotometer.
-
Prepare a calibration curve using the working iron standards and determine the iron concentration in the sample.
2. Masking of Copper Interference with Thiourea
This procedure can be integrated into the standard protocol when copper interference is suspected.
Procedure:
-
Follow steps 1 and 2 of the standard protocol.
-
Before adding the sodium acetate buffer, add a small, optimized amount of a freshly prepared thiourea solution (e.g., 1% w/v). The exact amount should be determined experimentally as an excess of thiourea can also interfere.
-
Proceed with steps 3-8 of the standard protocol.
Frequently Asked Questions (FAQs)
Q1: Why is this compound specific for Iron(II)?
A1: this compound is a chelating ligand that forms a stable, colored complex specifically with the ferrous (Fe²⁺) ion. The geometry and electronic configuration of the Fe²⁺ ion allow for the formation of a low-spin octahedral complex with three this compound molecules, resulting in an intensely colored species. The ferric (Fe³⁺) ion does not form this stable, colored complex under the same conditions.[5]
Q2: What is the purpose of the reducing agent?
A2: In many samples, iron exists in both the ferrous (Fe²⁺) and ferric (Fe³⁺) oxidation states. Since this compound only reacts with Fe²⁺ to produce the colored complex, a reducing agent is necessary to convert all the Fe³⁺ present in the sample to Fe²⁺. This ensures the determination of the total iron concentration.[2]
Q3: How does pH affect the assay?
A3: The pH of the reaction is critical. The optimal pH range for the formation of the iron-bathophenanthroline complex is between 4.0 and 4.5.[1] At lower pH values, the nitrogen atoms on the this compound molecule can become protonated, reducing its ability to chelate iron. At higher pH values, iron may precipitate as iron hydroxide, making it unavailable for complexation.
Q4: My sample is colored. How can I correct for this background absorbance?
A4: A sample blank should be prepared. This involves subjecting an aliquot of the sample to the entire procedure but replacing the this compound solution with the solvent used to prepare it (e.g., ethanol). The absorbance of this sample blank is then subtracted from the absorbance of the actual sample to correct for any background color.
Q5: What is the purpose of the organic solvent extraction step that is sometimes used?
A5: The iron-bathophenanthroline complex is soluble in certain organic solvents like isoamyl alcohol or n-hexyl alcohol.[1] Extracting the complex from the aqueous phase into a smaller volume of organic solvent can increase the sensitivity of the assay by concentrating the colored species. It can also help to eliminate interferences from water-soluble substances that do not partition into the organic phase.
Visualizations
Experimental Workflow for this compound Iron Assay
Caption: Workflow of the this compound Iron Assay.
Troubleshooting Logic for Interference
References
- 1. NEMI Method Summary - D1068D [nemi.gov]
- 2. Determination of iron with this compound following an improved procedure for reduction of iron(III) ions - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. Measurement of Tissue Non-Heme Iron Content using a this compound-Based Colorimetric Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. info.gfschemicals.com [info.gfschemicals.com]
- 5. Evaluation of this compound method for serum iron assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Bathophenanthroline-Iron Complex Formation
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the pH for bathophenanthroline-iron complex formation for accurate iron quantification.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the formation of the this compound-iron(II) complex?
A1: The optimal pH for the formation of the this compound-iron(II) complex is in the range of 4.0 to 4.5.[1] This pH ensures maximum color development and helps to eliminate interferences from other metal ions.[1]
Q2: Why is a reducing agent necessary in the assay?
A2: this compound specifically forms a colored complex with ferrous iron (Fe(II)).[2][3] Since samples may contain ferric iron (Fe(III)), a reducing agent, such as hydroxylamine (B1172632) hydrochloride or L-ascorbic acid, is required to reduce all Fe(III) to Fe(II) prior to complex formation, ensuring accurate total iron determination.[2][4]
Q3: What is the wavelength of maximum absorbance for the this compound-iron(II) complex?
A3: The reddish-orange this compound-iron(II) complex exhibits maximum absorbance at approximately 533 nm.[1] Some sources may report slightly different wavelengths, such as 535 nm.[5]
Q4: What are the common interferences in this assay?
A4: Several metal ions can potentially interfere by forming complexes with this compound, including manganese, cadmium, copper, zinc, cobalt, nickel, chromium, and ruthenium.[1] However, performing the reaction at a pH of 4.0-4.5 and using an excess of this compound can minimize these interferences.[1] In acidic solutions, most of these competing ions form colorless complexes that are not extracted into the organic solvent, with the exception of the colorless copper complex.[1]
Q5: Can this method be used to determine both ferrous (Fe(II)) and total iron?
A5: Yes. To determine only ferrous iron, the assay is performed without a reducing agent. For total iron determination, a reducing agent is added to convert all ferric iron to ferrous iron before the addition of this compound.
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low or no color development | Incorrect pH of the reaction mixture. | Ensure the final pH of the solution is between 4.0 and 4.5 using a calibrated pH meter. Adjust with a suitable buffer (e.g., sodium acetate).[1][4] |
| Insufficient reducing agent or incomplete reduction of Fe(III). | Increase the concentration of the reducing agent or allow for a longer reaction time for the reduction step. Consider gentle heating if using L-ascorbic acid with hydrochloric acid.[2] | |
| Degradation of this compound reagent. | Prepare a fresh solution of this compound in a suitable solvent (e.g., ethanol). | |
| Low iron concentration in the sample. | Concentrate the sample if possible or use a more sensitive analytical technique. | |
| High background absorbance | Presence of interfering ions. | Check for the presence of high concentrations of interfering metals. The use of excess this compound and maintaining the pH at 4.0-4.5 should minimize most interferences.[1] |
| Turbidity in the sample. | Filter the sample through a 0.45 µm filter before analysis. | |
| Contaminated reagents or glassware. | Use high-purity reagents and thoroughly clean all glassware with acid and rinse with deionized water. | |
| Inconsistent or non-reproducible results | Fluctuation in pH. | Use a reliable buffer system to maintain a stable pH throughout the experiment.[4] |
| Incomplete mixing of reagents. | Ensure thorough mixing after the addition of each reagent. | |
| Variable reaction times. | Standardize the incubation time for both the reduction and color development steps for all samples and standards. | |
| Photoreduction of Fe(III) during measurement. | If working with high concentrations of Fe(III) in photochemical experiments, consider using a masking agent like fluoride (B91410) and minimize exposure to light during measurement.[6] |
Experimental Protocols
Detailed Methodology for Total Iron Determination
This protocol is a general guideline. Concentrations and volumes may need to be optimized for specific sample types and expected iron concentrations.
1. Reagent Preparation:
-
Standard Iron Stock Solution (e.g., 100 mg/L): Dissolve a precisely weighed amount of ferrous ammonium (B1175870) sulfate (B86663) hexahydrate in deionized water containing a small amount of sulfuric acid to prevent oxidation. Dilute to a known volume.
-
This compound Solution (e.g., 0.001 M): Dissolve this compound in ethanol (B145695) or methanol.
-
Hydroxylamine Hydrochloride Solution (e.g., 10% w/v): Dissolve hydroxylamine hydrochloride in deionized water.
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Sodium Acetate (B1210297) Buffer (e.g., 1 M, pH 4.5): Prepare a sodium acetate solution and adjust the pH to 4.5 with acetic acid.
2. Sample and Standard Preparation:
-
Prepare a series of iron standards by diluting the stock solution to known concentrations.
-
Prepare your unknown sample. If necessary, perform acid digestion to release iron from the sample matrix.
3. Experimental Procedure:
-
To a set of test tubes, add a specific volume of the standards, unknown sample, and a blank (deionized water).
-
Add the hydroxylamine hydrochloride solution to each tube to reduce any Fe(III) to Fe(II). Mix well and allow to react for a specified time (e.g., 10 minutes).
-
Add the sodium acetate buffer to each tube to adjust the pH to the optimal range (4.0-4.5). Mix well.
-
Add the this compound solution to each tube. A reddish-orange color will develop in the presence of Fe(II). Mix well.
-
Allow the color to develop for a standardized period (e.g., 15 minutes).
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Measure the absorbance of each solution at the wavelength of maximum absorbance (~533 nm) using a spectrophotometer, using the blank to zero the instrument.
4. Data Analysis:
-
Construct a calibration curve by plotting the absorbance of the standards against their corresponding concentrations.
-
Determine the concentration of iron in the unknown sample by interpolating its absorbance on the calibration curve.
Visualized Experimental Workflow
Caption: Workflow for this compound-Iron Assay.
References
- 1. NEMI Method Summary - D1068D [nemi.gov]
- 2. Determination of iron with this compound following an improved procedure for reduction of iron(III) ions - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. irongallink.org [irongallink.org]
- 4. IronSpec [web.pdx.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Improving the sensitivity of the Bathophenanthroline method for trace iron detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals using the Bathophenanthroline method for trace iron detection. Our aim is to help you improve the sensitivity of your assays and overcome common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound method for iron detection?
A1: The this compound method is a highly sensitive colorimetric technique for the determination of iron. It relies on the reaction of ferrous iron (Fe²⁺) with this compound (4,7-diphenyl-1,10-phenanthroline) to form a stable, red-colored complex.[1][2] This complex exhibits maximum absorbance at approximately 533 nm, and the intensity of the color, measured by a spectrophotometer, is directly proportional to the concentration of ferrous iron in the sample.[1][2]
Q2: How can I measure total iron if this compound only reacts with ferrous iron (Fe²⁺)?
A2: To determine the total iron concentration, a reduction step is necessary to convert all ferric iron (Fe³⁺) in the sample to ferrous iron (Fe²⁺) before the addition of this compound.[3][4] This is typically achieved by adding a reducing agent. Common reducing agents include hydroxylamine (B1172632) hydrochloride, ascorbic acid, or thioglycolic acid.[2][5][6] An improved procedure suggests that using L-ascorbic acid in the presence of hydrochloric acid and heat can lead to a more complete reduction of Fe³⁺ compared to using hydroxylamine chloride alone.[3]
Q3: What are the advantages of using this compound disulfonic acid (BPS)?
A3: this compound disulfonic acid (BPS) is a water-soluble derivative of this compound.[7][8] Its primary advantage is that it forms a water-soluble iron complex, eliminating the need for extraction into an organic solvent.[7] This simplifies the experimental procedure and can reduce potential errors associated with solvent extraction. BPS is particularly useful for analyzing aqueous samples like biological fluids.[8]
Q4: Are there more sensitive alternatives to the this compound method?
A4: Yes, for even lower detection limits, alternative methods can be considered. Other chromogenic agents like Ferrozine (B1204870) and Ferene have been reported to be more sensitive than this compound for iron determination.[6] Additionally, advanced analytical techniques such as high-performance capillary electrophoresis (HPCE) with UV detection at a lower wavelength (270 nm) or fluorescence quenching-based methods can offer significantly improved sensitivity, with detection limits reaching the nanomolar range.[9][10]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no color development | 1. Iron is in the ferric (Fe³⁺) state. 2. Incorrect pH of the solution. 3. Insufficient this compound reagent. 4. Degradation of reagents. | 1. Ensure complete reduction of Fe³⁺ to Fe²⁺ by adding an appropriate reducing agent (e.g., ascorbic acid, hydroxylamine HCl). Consider the improved reduction procedure with L-ascorbic acid, HCl, and heat for stubborn samples.[3] 2. Adjust the pH to the optimal range of 4.0-4.5 for maximum color development.[1] Use a suitable buffer, such as sodium acetate.[4] 3. Increase the concentration of the this compound reagent to ensure it is in excess. 4. Prepare fresh reagent solutions, especially the reducing agent and this compound. |
| High background absorbance or turbidity | 1. Presence of interfering ions. 2. Precipitation of this compound. 3. Particulate matter in the sample. | 1. Use an excess of this compound to minimize interference from other metal ions.[1][11] For samples with high copper content, using thioglycollic acid as a reducing agent is preferred over ascorbic acid to minimize positive interference.[6] 2. Ensure the reagent is fully dissolved. If using this compound (not the disulfonic acid salt), ensure the organic solvent is of high purity. 3. Filter the sample through a 0.45-µm membrane filter before analysis.[1] |
| Inconsistent or non-reproducible results | 1. Oxidation of Fe²⁺ to Fe³⁺ during sample handling. 2. Contamination from glassware or reagents. 3. Fluctuation in temperature or reaction time. | 1. For ferrous iron determination, analyze samples as quickly as possible after collection and minimize exposure to air.[1] Samples for total iron should be preserved by acidifying to a pH of 2 or less immediately after collection.[1] 2. Use iron-free water and acid-washed glassware. Avoid using steel or iron equipment.[12] 3. Standardize the reaction time and temperature for all samples and standards to ensure consistent color development. |
| Color fades over time | 1. Re-oxidation of the Fe²⁺-Bathophenanthroline complex. 2. Photodegradation of the complex. | 1. Ensure an excess of the reducing agent is present to maintain iron in the ferrous state. 2. Measure the absorbance within the recommended time frame after color development and store samples in the dark if there is a delay. |
Quantitative Data Summary
The following tables summarize key quantitative parameters for the this compound method and its alternatives.
Table 1: Spectrophotometric Properties of Iron Chelators
| Chelator | Complex | Molar Absorptivity (ε) | Maximum Wavelength (λmax) |
| This compound | Fe(II)-Bathophenanthroline | 22,400 M⁻¹cm⁻¹[2] | 533 nm[1][2] |
| This compound disulfonic acid | Fe(II)-BPS | 22,400 M⁻¹cm⁻¹[8] | 535 nm[7][8] |
| Ferrozine | Fe(II)-Ferrozine | > this compound[6] | - |
| Ferene | Fe(II)-Ferene | > this compound[6] | - |
Table 2: Comparison of Detection Limits for Different Iron Detection Methods
| Method | Detection Limit |
| This compound (Colorimetric) | 1.8 µM - 18 µM[10] |
| This compound (Fluorescence Quenching) | 19 nM[10] |
| 1,10-Phenanthroline (HPCE) | < 5 nM[9] |
Experimental Protocols
Protocol 1: Determination of Total Iron using this compound with Solvent Extraction
-
Sample Preparation:
-
Reduction of Fe³⁺ to Fe²⁺:
-
Color Development:
-
Extraction:
-
Add an immiscible organic solvent such as n-hexyl alcohol or isoamyl alcohol.[1]
-
Shake vigorously to extract the red Fe(II)-Bathophenanthroline complex into the organic layer.
-
Allow the layers to separate.
-
-
Spectrophotometric Measurement:
-
Carefully transfer the organic layer to a cuvette.
-
Measure the absorbance at 533 nm using a spectrophotometer.[1]
-
Prepare a calibration curve using standard iron solutions treated with the same procedure.
-
Protocol 2: Determination of Total Iron using this compound Disulfonic Acid (BPS)
-
Sample Preparation:
-
Collect and preserve the sample as described in Protocol 1.
-
-
Reduction of Fe³⁺ to Fe²⁺:
-
Add a reducing agent (e.g., ascorbic acid) to an aliquot of the sample.
-
-
Color Development:
-
Add a buffer solution to adjust the pH to the optimal range.
-
Add an aqueous solution of BPS.[7]
-
-
Spectrophotometric Measurement:
-
Allow the color to develop fully.
-
Measure the absorbance at 535 nm.[7]
-
Quantify the iron concentration using a calibration curve prepared with iron standards.
-
Visualizations
Caption: Workflow for iron detection using the BPS method.
Caption: Troubleshooting logic for poor color development.
References
- 1. NEMI Method Summary - D1068D [nemi.gov]
- 2. researchgate.net [researchgate.net]
- 3. Determination of iron with this compound following an improved procedure for reduction of iron(III) ions - Analyst (RSC Publishing) [pubs.rsc.org]
- 4. web.pdx.edu [web.pdx.edu]
- 5. chemetrics.com [chemetrics.com]
- 6. A systematic evaluation of this compound, ferrozine and ferene in an ICSH-based method for the measurement of serum iron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Metal Indicator Bathophenanthrolinedisulfonic acid, disodium salt | CAS 20000 Dojindo [dojindo.com]
- 9. More sensitive way to determine iron using an iron(II)-1,10-phenanthroline complex and capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. NEMI Method Summary - 3500-Fe B [nemi.gov]
- 12. irongallink.org [irongallink.org]
Stability of the Bathophenanthroline-iron complex over time
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the bathophenanthroline-iron complex.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound assay for iron determination?
A1: The this compound assay is a colorimetric method used for the determination of iron. This compound (4,7-diphenyl-1,10-phenanthroline) is a highly specific chelating agent that forms a stable, red-colored complex with ferrous iron (Fe²⁺)[1]. The intensity of the red color is directly proportional to the concentration of ferrous iron in the sample. The maximum absorbance of this complex occurs at approximately 533-535 nm, which allows for quantitative measurement using a spectrophotometer[1][2].
Q2: Why is a reducing agent, such as ascorbic acid, often included in the assay?
A2: this compound specifically forms a colored complex with ferrous iron (Fe²⁺), not ferric iron (Fe³⁺)[1]. In many biological and environmental samples, iron exists in both the ferrous and ferric states. To determine the total iron concentration, a reducing agent is added to convert all the ferric iron to ferrous iron before the addition of this compound. L-ascorbic acid is a commonly used reducing agent for this purpose[2].
Q3: What is the optimal pH for the formation of the this compound-iron complex?
A3: The optimal pH for the formation of the this compound-iron complex is in the range of 4.0 to 6.0[3]. An acetate (B1210297) buffer is often used to maintain the pH within this range, ensuring maximum color development and stability of the complex[2].
Q4: How stable is the this compound-iron complex once formed?
A4: The this compound-iron complex is known to be very stable. Studies have shown that the final reaction product is stable for more than one hour at room temperature[2]. Another study monitoring the complex in the presence of alumina (B75360) found it to be stable for at least 45 minutes[4]. For best results, it is recommended to measure the absorbance within a consistent and reasonable timeframe after complex formation.
Troubleshooting Guide
Q5: My standard curve has low R² value. What are the possible causes?
A5: A low R² value in your standard curve can be caused by several factors:
-
Inaccurate dilutions: Ensure that your standard solutions are prepared accurately. Use calibrated pipettes and high-purity water.
-
Incomplete reduction of Fe³⁺: If you are measuring total iron, ensure that the reducing agent has had sufficient time to convert all Fe³⁺ to Fe²⁺.
-
Incorrect pH: Verify the pH of your final reaction mixture. The optimal pH range is crucial for consistent complex formation.
-
Interfering substances: The presence of other metal ions or strong chelating agents in your standards can interfere with the assay.
Q6: The color of my samples is fading or changing over time. What should I do?
A6: While the complex is generally stable, color fading can occur under certain conditions.
-
Photodegradation: Exposure to strong light may cause the complex to degrade over time. It is advisable to protect the samples from direct light, especially if there is a delay before measurement.
-
Oxidation: The presence of strong oxidizing agents in the sample could potentially re-oxidize the Fe²⁺ to Fe³⁺, leading to a decrease in color. Ensure that the reducing agent is in sufficient excess.
-
Sample Matrix Effects: Components in your sample matrix could be interacting with the complex. Consider a matrix-matched standard curve or sample dilution to mitigate these effects.
Q7: I am observing high background absorbance in my blank samples. What could be the reason?
A7: High background absorbance can be due to:
-
Contaminated reagents: Use high-purity water and analytical grade reagents. Glassware should be thoroughly cleaned and rinsed with deionized water to avoid iron contamination.
-
Turbidity: Particulate matter in the sample can scatter light and increase the absorbance reading. Centrifuge or filter your samples before analysis.
-
Interfering colored compounds: If your sample itself is colored, a sample blank (sample without this compound) should be measured and its absorbance subtracted from the sample reading.
Data Presentation
Table 1: Key Parameters of the this compound-Iron Complex
| Parameter | Value | Reference |
| Wavelength of Max. Absorbance (λmax) | 533 - 535 nm | [1][2] |
| Molar Absorptivity (ε) | ~22,400 L mol⁻¹ cm⁻¹ | [1] |
| Optimal pH Range | 4.0 - 6.0 | [3] |
| Stoichiometry (this compound:Fe²⁺) | 3:1 | |
| Color of Complex | Red | [1] |
Table 2: Stability of the this compound-Iron Complex Over Time
| Time (minutes) | Absorbance Change | Conditions | Reference |
| 0 - 45 | Stable | In the presence of alumina | [4] |
| > 60 | Stable | Standard solutions | [2] |
| 0 - 60 | Stable | For theophylline (B1681296) determination | [5] |
Note: The stability of the complex can be influenced by the sample matrix, temperature, and exposure to light.
Experimental Protocols
Protocol: Determination of Total Iron using this compound
1. Reagent Preparation:
-
Iron Standard Stock Solution (100 µg/mL): Dissolve 0.0702 g of analytical grade ferrous ammonium (B1175870) sulfate (B86663) hexahydrate [Fe(NH₄)₂(SO₄)₂·6H₂O] in 100 mL of deionized water containing 1 mL of concentrated sulfuric acid. This solution is stable for several weeks when stored at 4°C.
-
Acetate Buffer (pH 4.5): Dissolve 10.9 g of sodium acetate trihydrate in 50 mL of deionized water. Add 5.2 mL of glacial acetic acid and dilute to 100 mL with deionized water.
-
Ascorbic Acid Solution (10% w/v): Dissolve 10 g of L-ascorbic acid in 100 mL of deionized water. Prepare this solution fresh daily.
-
This compound Solution (0.1% w/v): Dissolve 0.1 g of 4,7-diphenyl-1,10-phenanthroline (B7770734) in 100 mL of ethanol.
2. Standard Curve Preparation:
-
Prepare a series of working standards (e.g., 0, 1, 2, 5, 10 µg/mL) by diluting the iron standard stock solution with deionized water.
-
To 1 mL of each working standard in a separate test tube, add:
-
0.5 mL of Ascorbic Acid Solution.
-
1 mL of Acetate Buffer.
-
2 mL of this compound Solution.
-
-
Vortex each tube and allow the color to develop for 15 minutes at room temperature, protected from light.
-
Measure the absorbance of each standard at 535 nm against the blank (0 µg/mL standard).
-
Plot a graph of absorbance versus iron concentration to generate the standard curve.
3. Sample Analysis:
-
To 1 mL of your sample in a test tube, add the reagents in the same order and volumes as for the standard curve preparation.
-
Allow the color to develop for 15 minutes at room temperature, protected from light.
-
Measure the absorbance of the sample at 535 nm.
-
Determine the iron concentration in your sample by comparing its absorbance to the standard curve.
Visualizations
Caption: Experimental workflow for iron determination using the this compound assay.
Caption: Troubleshooting guide for the this compound-iron assay.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A study on the use of this compound as a fluorescence sensor for iron(II) [dr.ichemc.ac.lk]
- 4. jetir.org [jetir.org]
- 5. Spectrophotometric Determination of Theophylline via Oxidation and Decomposition of the Iron (II)-bathophenanthroline Complex – Oriental Journal of Chemistry [orientjchem.org]
Technical Support Center: Bathophenanthroline (Bphen) Thin Film Deposition
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the crystallization of Bathophenanthroline (Bphen) in thin films during experimental procedures.
Troubleshooting Guides
This section addresses common issues encountered during the deposition and handling of Bphen thin films, offering step-by-step solutions to prevent unwanted crystallization and ensure the formation of stable, amorphous layers.
Issue 1: Bphen film crystallizes shortly after deposition, even at room temperature.
-
Question: My freshly deposited Bphen film appears smooth and amorphous initially but develops crystalline structures within hours or days. How can I prevent this?
-
Answer: The spontaneous crystallization of Bphen at room temperature is a known issue, primarily due to its low glass transition temperature (Tg) of approximately 62-63°C. This inherent instability can be mitigated through several approaches:
-
Deposition Rate Control: The rate at which Bphen is deposited significantly impacts the film's morphology. Higher deposition rates can lead to faster crystallization[1].
-
Recommendation: Employ a lower deposition rate during thermal evaporation to promote the formation of a more stable amorphous phase.
-
-
Doping: Introducing a small amount of a secondary material (dopant) into the Bphen film can effectively inhibit crystallization.
-
Co-deposition: Creating a mixed host system by co-evaporating Bphen with another suitable organic material can disrupt the molecular packing and prevent crystallization.
-
Recommendation: Co-evaporate Bphen with materials like Tris(8-hydroxyquinolinato)aluminium (Alq3) or Lithium quinolate (Liq) to form a stable, amorphous mixed layer[1].
-
-
Issue 2: Thermal annealing of my Bphen film leads to crystallization instead of a stable amorphous phase.
-
Question: I am trying to anneal my Bphen film to improve its properties, but it crystallizes upon heating. What is the correct procedure?
-
Answer: While thermal annealing can be used to modify film properties, it must be carefully controlled to avoid inducing crystallization, especially for materials with a low Tg like Bphen.
-
Annealing Temperature: The annealing temperature should be carefully selected to be above the glass transition temperature to allow for molecular rearrangement but below the crystallization temperature.
-
Recommendation: Precise annealing temperatures for pure Bphen to achieve a stable amorphous state are not well-documented due to its strong tendency to crystallize. It is highly recommended to use a doped or co-deposited film for thermal annealing. For Cs-doped Bphen films, annealing at temperatures up to 80°C has been shown to maintain device performance without significant degradation[2].
-
-
Doped Films: Doping the Bphen film significantly enhances its thermal stability, making it more amenable to post-deposition annealing.
-
Recommendation: Utilize a Cs-doped Bphen film (e.g., 6 wt% Cs) for improved thermal stability during annealing[2].
-
-
Issue 3: Film morphology is inconsistent across the substrate.
-
Question: I am observing variations in the morphology and crystallinity of my Bphen film on different areas of the same substrate. What could be the cause?
-
Answer: Inconsistent film morphology can arise from several factors related to the substrate and deposition process.
-
Substrate Cleanliness: Contaminants on the substrate surface can act as nucleation sites for crystallization.
-
Recommendation: Ensure a rigorous substrate cleaning procedure is followed before deposition.
-
-
Substrate Surface Energy: The surface energy of the substrate can influence the growth mode and crystallization behavior of the overlying organic film[4].
-
Recommendation: While specific substrate effects on Bphen are not extensively documented, using substrates with uniform surface properties is crucial. Consider surface treatments if inconsistencies persist.
-
-
Deposition Uniformity: Non-uniform flux from the evaporation source can lead to variations in film thickness and deposition rate across the substrate, affecting crystallization.
-
Recommendation: Optimize the source-to-substrate distance and geometry to ensure a uniform deposition flux.
-
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the prevention of Bphen crystallization.
Q1: What is the primary cause of this compound (Bphen) crystallization in thin films?
A1: The primary cause is the low glass transition temperature (Tg) of Bphen, which is approximately 62-63°C. This allows for significant molecular mobility even at or near room temperature, leading to spontaneous rearrangement into a more thermodynamically stable crystalline state over time[1].
Q2: How does the deposition rate affect Bphen crystallization?
A2: A higher deposition rate can accelerate the crystallization process in Bphen thin films[1]. Slower deposition rates are generally preferred to form a more stable amorphous morphology.
Q3: What are the most effective methods to prevent Bphen crystallization?
A3: The most effective methods involve disrupting the ability of Bphen molecules to arrange into an ordered crystalline lattice. These include:
-
Doping: Introducing dopants like Cesium (Cs) or Silver (Ag) during deposition creates impurities that hinder crystal formation[2][3][5].
-
Co-deposition: Forming a mixed film with other organic materials such as Alq3 or Liq creates a disordered molecular environment that is less prone to crystallization[1].
Q4: Can thermal annealing be used to create a stable amorphous Bphen film?
A4: While thermal annealing is a common technique for controlling film morphology, it is challenging for pure Bphen due to its low crystallization temperature. It is more effective when applied to doped or co-deposited Bphen films, which exhibit enhanced thermal stability[2].
Q5: What is solvent vapor annealing and can it be used for Bphen?
A5: Solvent vapor annealing involves exposing a thin film to a solvent vapor, which plasticizes the film and allows for molecular rearrangement. While it is a powerful technique for controlling the morphology of organic thin films, specific protocols for creating stable amorphous Bphen films using this method are not well-documented in the reviewed literature. Care must be taken as the solvent can also induce crystallization if not properly controlled.
Q6: How can I characterize the crystallinity of my Bphen films?
A6: The crystallinity and morphology of Bphen films can be effectively characterized using the following techniques:
-
Atomic Force Microscopy (AFM): Provides high-resolution images of the film's surface topography, allowing for the direct visualization of crystalline structures and the measurement of surface roughness[1].
-
X-ray Diffraction (XRD): Can distinguish between amorphous and crystalline structures. Amorphous films will show a broad, diffuse scattering halo, while crystalline films will exhibit sharp diffraction peaks.
Data Presentation
The following tables summarize quantitative data on strategies to prevent Bphen crystallization.
Table 1: Effect of Cesium (Cs) Doping on Bphen Film Crystallization and Roughness [2]
| Cs Doping Concentration (wt%) | Crystallized Area (%) | Roughness (RMS) of Crystallized Area (nm) | Roughness (RMS) of Non-Crystallized Area (nm) |
| 0 (Undoped) | 100 | 14.85 | - |
| 1 | 86.6 ± 2.4 | 25.89 | 3.71 |
| 3 | 48.9 ± 11.3 | 35.19 | 2.42 |
| 6 | 8.2 ± 1.9 | 44.66 | 1.99 |
Table 2: Thermal Properties of this compound (Bphen)
| Property | Value | Reference |
| Glass Transition Temperature (Tg) | 62-63 °C | [6] |
| Melting Point | 218-220 °C | [7] |
Experimental Protocols
Protocol 1: Thermal Co-evaporation of Cs-doped Bphen Films [2]
-
Substrate Preparation: Use cleaned glass substrates.
-
Deposition System: A high-vacuum thermal co-evaporation system (e.g., base pressure of 2 x 10-7 mbar).
-
Evaporation Sources: Two separate sources, one for Bphen and one for Cs.
-
Deposition Monitoring: Use two independent quartz crystal microbalances (QCMs) to monitor the deposition rates of Bphen and Cs individually.
-
Doping Concentration Control: The weight percentage of Cs doping is controlled by adjusting the relative deposition rates of Bphen and Cs. For example, for a 6 wt% Cs-doped film, the deposition rate of Cs should be approximately 6% of the total deposition rate.
-
Deposition Process: Co-evaporate Bphen and Cs onto the substrate at the desired rates to achieve the target doping concentration and film thickness (e.g., 100 nm).
-
Post-Deposition Handling: Store the films in a controlled environment (e.g., vacuum or inert gas) to minimize exposure to ambient conditions that might influence crystallization.
Protocol 2: Characterization of Bphen Film Morphology using Atomic Force Microscopy (AFM) [1][2]
-
Instrumentation: An Atomic Force Microscope capable of operating in contact or tapping mode.
-
Sample Preparation: Mount the Bphen-coated substrate onto the AFM sample stage.
-
Imaging Mode: Tapping mode is generally preferred for organic thin films to minimize sample damage.
-
Cantilever Selection: Use a cantilever appropriate for tapping mode imaging of soft materials.
-
Image Acquisition:
-
Scan different areas of the film to assess uniformity.
-
Acquire images at various magnifications to observe both large-scale morphology and fine crystalline features.
-
For time-dependent studies, image the same area of the film at different time intervals after deposition.
-
-
Data Analysis:
-
Analyze the AFM topography images to identify the presence and morphology of crystalline domains.
-
Calculate the root-mean-square (RMS) roughness for both crystalline and amorphous regions to quantify surface morphology.
-
Measure the size and density of crystalline features.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. tsapps.nist.gov [tsapps.nist.gov]
- 5. researchgate.net [researchgate.net]
- 6. CN110183441B - Preparation method of OLED electron transport material NBphen - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Signal in Bathophenanthroline-Based Cellular Imaging
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low signal issues during cellular imaging experiments using Bathophenanthroline and its derivatives.
Frequently Asked Questions (FAQs)
Q1: I am not observing any fluorescent signal after loading my cells with this compound. What are the possible causes?
A1: A complete lack of signal can be due to several factors ranging from the probe itself to the imaging setup.
-
Incorrect Probe Formulation: this compound is sparingly soluble in water. For live-cell imaging, it is recommended to use a water-soluble analog like this compound disulfonic acid disodium (B8443419) salt (BPS).[1] Ensure you are using the appropriate form for your aqueous cellular environment.
-
Inappropriate pH: The fluorescence intensity of this compound and its ability to chelate iron are pH-dependent.[2][3] Optimal signal is typically achieved in a slightly acidic to neutral pH range. Ensure your imaging buffer is within the optimal pH range for the probe.
-
Chelation of Target Ion: this compound is a "turn-off" fluorescent probe for ferrous iron (Fe(II)).[2][3][4] This means its fluorescence is quenched upon binding to Fe(II). A very high intracellular concentration of labile Fe(II) could lead to a complete quenching of the signal.
-
Incorrect Filter Sets: Ensure that the excitation and emission filters on your microscope are appropriate for this compound. While the free ligand has a broad excitation and emission, specific values can be found in the literature to optimize signal detection.[5]
-
Low Probe Concentration: The concentration of the probe may be too low to generate a detectable signal. It is crucial to optimize the loading concentration for your specific cell type and experimental conditions.
Q2: My fluorescent signal is very weak. How can I improve the signal intensity?
A2: Weak fluorescence is a common issue and can often be resolved by optimizing the experimental protocol.
-
Optimize Probe Concentration: The optimal concentration of this compound or its derivatives can vary between cell types. A concentration titration is recommended to find the balance between a strong signal and minimal cytotoxicity.
-
Increase Incubation Time: Insufficient incubation time can lead to incomplete loading of the probe into the cells. Try extending the incubation period to allow for better cellular uptake.
-
Check for Quenching Agents: Besides Fe(II), other transition metals like Cu(II), Ni(II), and Co(II) can also quench the fluorescence of this compound, although with lower efficiency.[2][3] Consider the presence of these ions in your cell culture medium or experimental buffers.
-
Imaging Parameters: Adjust the gain and exposure time on your microscope to enhance the signal.[6] However, be mindful that increasing these can also amplify background noise and increase the risk of photobleaching.
Q3: I am experiencing high background fluorescence, which is obscuring my signal. What can I do?
A3: High background can be caused by several factors, including unbound probe and autofluorescence.
-
Washing Steps: Ensure adequate washing steps after probe incubation to remove any unbound this compound from the coverslip and the imaging medium.
-
Cellular Autofluorescence: Some cell types exhibit significant autofluorescence. This can be checked by imaging an unstained sample of your cells under the same conditions. If autofluorescence is high, you may need to use spectral imaging and linear unmixing to separate the specific signal of this compound from the background.[7]
-
Probe Aggregation: At high concentrations, this compound may form aggregates that can contribute to non-specific background signal. Ensure the probe is fully dissolved in your loading buffer and consider reducing the concentration if aggregation is suspected.
Q4: The fluorescent signal fades quickly during imaging. How can I prevent this?
A4: The rapid fading of fluorescence is known as photobleaching.
-
Minimize Light Exposure: Reduce the intensity and duration of the excitation light.[8] Use the lowest possible laser power and exposure time that still provides a detectable signal.
-
Use Antifade Reagents: For fixed-cell imaging, use a mounting medium containing an antifade reagent to protect the fluorophore from photobleaching.
-
Image Acquisition Strategy: When capturing images, especially for time-lapse experiments, use intermittent imaging rather than continuous exposure. Also, find the region of interest using transmitted light before switching to fluorescence to minimize light-induced damage.
Quantitative Data Summary
The following table summarizes key parameters for this compound and its water-soluble salt. Note that optimal parameters for cellular imaging should be determined empirically.
| Parameter | This compound (Bphen) | This compound Disulfonic Acid Disodium Salt (BPS) |
| Primary Application | Colorimetric determination of Iron(II)[9] | Cellular imaging and determination of Iron(II) in aqueous samples[1] |
| Solubility | Soluble in organic solvents (e.g., ethanol, chloroform)[9]; Insoluble in water[9] | Soluble in water |
| Excitation Wavelength (Ex) | ~272 nm (in THF) | Not specified in search results for cellular imaging |
| Emission Wavelength (Em) | ~385 nm (in 50% ethanol)[2] | Not specified in search results for cellular imaging |
| Fe(II) Detection Mechanism | Fluorescence Quenching[2][3] | Fluorescence Quenching |
| Reported In Vitro Detection Range | Linear range of 63 nM – 224 nM for Fe(II)[2][3] | Sensitive in the µM range[1] |
Experimental Protocols
Protocol: Optimizing this compound Disulfonate (BPS) Staining for Cellular Imaging
This protocol provides a general guideline for determining the optimal staining concentration of BPS in cultured cells.
-
Cell Preparation: Plate cells on a suitable imaging dish or coverslip and allow them to adhere and grow to the desired confluency.
-
Prepare BPS Stock Solution: Prepare a 10 mM stock solution of BPS in sterile, nuclease-free water. Store protected from light.
-
Prepare Working Solutions: On the day of the experiment, prepare a series of dilutions of the BPS stock solution in your preferred imaging buffer (e.g., HBSS or phenol (B47542) red-free medium) to achieve a range of final concentrations for testing.
-
Staining Protocol:
-
Wash the cells once with the imaging buffer.
-
Add the BPS working solutions to the cells.
-
Incubate the cells at 37°C for a predetermined time (e.g., 15-30 minutes). This incubation time may also need optimization.
-
Wash the cells twice with the imaging buffer to remove unbound BPS.
-
Add fresh imaging buffer to the cells.
-
-
Imaging and Analysis:
-
Image the cells using a fluorescence microscope with appropriate filter sets.
-
Quantify the mean fluorescence intensity of the cells for each BPS concentration.
-
The optimal concentration will be the one that provides a bright signal with low background and no observable signs of cytotoxicity.
-
| Parameter | Suggested Range for Optimization |
| BPS Concentration | 1 µM - 50 µM |
| Incubation Time | 15 min - 60 min |
| Imaging Buffer | HBSS, PBS, or phenol red-free medium |
Visualizations
Caption: Experimental workflow for cellular imaging with this compound disulfonate.
Caption: Troubleshooting decision tree for low signal in this compound imaging.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Chemical tools for detecting Fe ions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. wordpress-loewe.p644446.webspaceconfig.de [wordpress-loewe.p644446.webspaceconfig.de]
- 7. Multispectral live-cell imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. mpbio.com [mpbio.com]
Validation & Comparative
Validation of the Bathophenanthroline method against atomic absorption spectroscopy for iron analysis
For researchers, scientists, and drug development professionals, the accurate quantification of iron is critical in various stages of research and development. This guide provides an objective comparison of two widely used analytical techniques for iron determination: the Bathophenanthroline colorimetric method and Atomic Absorption Spectroscopy (AAS). We present a summary of their performance based on experimental data, detailed methodologies, and a visual representation of the analytical workflow.
At a Glance: Method Comparison
The choice between the this compound method and Atomic Absorption Spectroscopy for iron analysis depends on several factors including the required sensitivity, sample matrix, available instrumentation, and the desired throughput. While AAS is often considered the gold standard due to its high sensitivity and specificity, the this compound method offers a robust and cost-effective alternative suitable for many applications.
| Parameter | This compound Method | Atomic Absorption Spectroscopy (AAS) |
| Principle | Colorimetric reaction where this compound forms a red-colored complex with ferrous iron (Fe²⁺), with the intensity of the color being proportional to the iron concentration. | Atoms in a sample absorb light at a specific wavelength. The amount of light absorbed is directly proportional to the concentration of the iron atoms. |
| Wavelength | ~533 nm[1] | 248.3 nm[2] |
| Linearity | Linear up to 1.6 mg/L in some applications. | Wide linear range, typically in the low mg/L range. |
| Precision | Reported Coefficient of Variation (CV) as low as 1.3%.[3] | Reported Coefficient of Variation (CV) around 2.0%.[3] |
| Detection Limit | In the µM range, with one study reporting 0.13 µM for a derivative. | Generally lower detection limits than colorimetric methods, with one study reporting 0.14 µM for Electrothermal AAS (ETAAS). |
| Interferences | Other metal ions can form complexes with this compound, but specificity can be enhanced by pH control and the use of masking agents.[1] | Spectral and chemical interferences are possible, but can often be minimized with background correction and optimized flame conditions. |
| Sample Throughput | Can be adapted for high-throughput analysis using microplates. | Generally lower throughput for flame AAS, although autosamplers can increase efficiency. |
| Cost | Lower instrumentation and operational costs. | Higher initial instrument cost and requires specific hollow cathode lamps for the element of interest. |
Correlation Between Methods
A study comparing the two methods for the determination of serum iron found a strong correlation, with a regression equation of y = 0.996x - 0.41 (where y represents the this compound method and x represents AAS), and a correlation coefficient (r) of 0.986.[3] This indicates that the results obtained by both methods are highly comparable.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the validation of the this compound method against Atomic Absorption Spectroscopy for iron analysis.
References
Alternative chelating agents to Bathophenanthroline for iron quantification
For researchers, scientists, and drug development professionals engaged in the precise measurement of iron, the selection of an appropriate chelating agent is paramount. While bathophenanthroline has traditionally been a common choice, a range of alternative reagents offer distinct advantages in sensitivity, specificity, and ease of use. This guide provides an objective comparison of key alternatives—Ferrozine (B1204870), Ferene, 1,10-Phenanthroline (B135089), and TPTZ—supported by experimental data and detailed protocols to inform your selection process.
Performance Comparison of Iron Chelating Agents
The selection of a chelating agent for iron quantification is often dictated by the specific requirements of the assay, including the expected iron concentration, the sample matrix, and the desired sensitivity. The following table summarizes the key performance characteristics of this compound and its alternatives.
| Chelating Agent | Molar Absorptivity (ε) at λmax (M⁻¹cm⁻¹) | λmax (nm) | Optimal pH Range | Key Advantages | Potential Interferences |
| This compound | 22,140 | 535 | 4-7 | Well-established method. | Copper (II) can interfere.[1] |
| Ferrozine | ~27,900 | 562 | 4-9[2] | Higher sensitivity than this compound, good water solubility.[2][3] | Copper, Cobalt, Nickel, and high concentrations of other divalent metals.[4] Ferric ions can interfere in the dark.[5] |
| Ferene | ~34,500 - 35,194 | 593 - 595 | 3-8[6][7] | Highest sensitivity among the listed alternatives.[1][6] | Copper interference can be minimized with thiourea.[8][9] |
| 1,10-Phenanthroline | ~11,100 | 510 | 2-9[10][11] | Stable complex over a wide pH range. | Bismuth, cadmium, mercury, and zinc can interfere.[12] |
| TPTZ (2,4,6-Tri(2-pyridyl)-1,3,5-triazine) | ~22,600 | 593 - 595 | 3-8[13][14] | Forms a stable, intensely colored complex. | Strong oxidizing agents. |
Experimental Protocols
Detailed methodologies for the colorimetric quantification of iron using each of the discussed chelating agents are provided below. These protocols are intended as a general guideline and may require optimization based on the specific sample type and laboratory conditions.
Ferrozine Method for Total Iron Quantification
This protocol describes the determination of total iron in a sample after reduction of Fe³⁺ to Fe²⁺.
Materials:
-
Ferrozine solution (e.g., 10 mg/mL in water)
-
Reducing agent (e.g., 0.2 M L-ascorbic acid or hydroxylamine (B1172632) hydrochloride)
-
Buffer solution (e.g., 0.4 M Ammonium acetate (B1210297), pH ~4.5)
-
Iron standard solution (e.g., 1000 ppm Fe²⁺)
-
Spectrophotometer
Procedure:
-
Sample Preparation: Prepare aqueous samples. For biological samples, acid digestion may be required to release protein-bound iron.
-
Standard Curve Preparation: Prepare a series of iron standards of known concentrations by diluting the stock iron standard solution.
-
Reaction Mixture: a. To a suitable tube or microplate well, add the sample or standard. b. Add the reducing agent and incubate for a sufficient time (e.g., 10 minutes) to ensure complete reduction of Fe³⁺ to Fe²⁺. c. Add the Ferrozine solution and the buffer. Mix well.
-
Incubation: Allow the color to develop for at least 30 minutes at room temperature, protected from light.[15]
-
Measurement: Measure the absorbance of the samples and standards at 562 nm using a spectrophotometer.[16][2]
-
Calculation: Construct a standard curve by plotting the absorbance versus the iron concentration of the standards. Determine the iron concentration in the samples from the standard curve.
Ferene Method for Total Iron Quantification
This method offers higher sensitivity for the determination of total iron.
Materials:
-
Ferene solution (e.g., 5 mM)
-
Reducing agent (e.g., 0.2 M L-ascorbic acid)
-
Buffer solution (e.g., 0.4 M Ammonium acetate buffer, pH ~4.3)[7]
-
Iron standard solution
-
Spectrophotometer
Procedure:
-
Sample and Standard Preparation: Prepare samples and a standard curve as described in the Ferrozine method.
-
Working Solution: Prepare a working solution containing Ferene, the reducing agent, and the buffer.[7]
-
Reaction: a. Add the sample or standard to a tube or microplate well. b. Add the working solution and mix.
-
Incubation: Incubate at room temperature in the dark. The incubation time may vary depending on the sample matrix, with longer times (e.g., ≥20 hours) sometimes required for iron complexed in nanoparticles.[7] For simple aqueous solutions, color development is rapid.[6]
-
Calculation: Calculate the iron concentration using the standard curve.
1,10-Phenanthroline Method for Total Iron Quantification
A classic and robust method for iron determination.
Materials:
-
1,10-Phenanthroline solution (e.g., 0.1% w/v in water)[10]
-
Reducing agent (e.g., 10% w/v hydroxylamine hydrochloride)[10]
-
Buffer solution (e.g., 10% w/v sodium acetate)[10]
-
Iron standard solution
-
Spectrophotometer
Procedure:
-
Sample and Standard Preparation: Prepare samples and a standard curve.
-
Reaction Steps: a. To each sample and standard, add the hydroxylamine hydrochloride solution to reduce Fe³⁺ to Fe²⁺.[10] b. Add the 1,10-phenanthroline solution.[10] c. Add the sodium acetate solution to adjust the pH.[10]
-
Incubation: Allow the solutions to stand for at least 10 minutes for full color development.[10]
-
Measurement: Measure the absorbance at 510 nm.[11]
-
Calculation: Determine the iron concentration from the standard curve.
TPTZ Method for Total Iron Quantification
This method is characterized by the formation of a stable, intensely colored complex.
Materials:
-
TPTZ reagent (containing TPTZ and a reducing agent)
-
Buffer solution (to adjust pH to 3-4)
-
Iron standard solution
-
Spectrophotometer
Procedure:
-
Sample and Standard Preparation: Prepare samples and a standard curve. Adjust the pH of the samples to 3-4.[13]
-
Reaction: a. Add the TPTZ reagent powder or solution to the sample or standard. b. Mix thoroughly to dissolve the reagent and initiate the color-forming reaction.
-
Incubation: Allow a reaction time of at least 3 minutes.[13]
-
Measurement: Measure the absorbance at 590-593 nm.[13]
-
Calculation: Calculate the iron concentration using the standard curve.
Visualizing the Chemistry and Workflow
To better understand the processes involved in colorimetric iron quantification, the following diagrams illustrate the general reaction mechanism and a typical experimental workflow.
References
- 1. matarvattensektionen.se [matarvattensektionen.se]
- 2. faculty.nres.illinois.edu [faculty.nres.illinois.edu]
- 3. Complexation of ferrous ions by ferrozine, bipyridine and phenanthroline - American Chemical Society [acs.digitellinc.com]
- 4. researchgate.net [researchgate.net]
- 5. Interference of ferric ions with ferrous iron quantification using the ferrozine assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. An optimised spectrophotometric assay for convenient and accurate quantitation of intracellular iron from iron oxide nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biolabo.fr [biolabo.fr]
- 9. biolabo.fr [biolabo.fr]
- 10. chem321labspring11.pbworks.com [chem321labspring11.pbworks.com]
- 11. researchgate.net [researchgate.net]
- 12. chemetrics.com [chemetrics.com]
- 13. images.hach.com [images.hach.com]
- 14. lovibond.com [lovibond.com]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to Iron Ion Analysis: Cross-validation of the Bathophenanthroline Assay with Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)
For researchers, scientists, and drug development professionals, the accurate quantification of metal ions is paramount. This guide provides a comprehensive comparison of two widely used methods for iron analysis: the classic Bathophenanthroline colorimetric assay and the modern, high-sensitivity technique of Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).
At a Glance: Method Comparison
| Feature | This compound Assay | Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) |
| Principle | Colorimetric detection of the Fe(II)-bathophenanthroline complex. | Atomic and mass spectrometry for elemental and isotopic analysis. |
| Specificity | Highly specific for Fe(II). Total iron requires a reduction step. | High elemental specificity based on mass-to-charge ratio. |
| Sensitivity | Microgram per liter (µg/L) to milligram per liter (mg/L) range. | Nanogram per liter (ng/L) to microgram per liter (µg/L) range (parts per trillion to parts per billion).[1] |
| Throughput | Can be adapted for high-throughput analysis in 96-well plates. | High-throughput capabilities with the use of autosamplers.[2] |
| Interferences | Potential interference from other metal ions that can form colored complexes, though this compound is highly selective for iron. Strong oxidizing or reducing agents can also interfere. | Isobaric and polyatomic interferences can occur but can be mitigated with collision/reaction cells and high-resolution instruments.[1] |
| Instrumentation | Spectrophotometer or microplate reader. | ICP-MS instrument. |
| Cost | Relatively low cost of instrumentation and reagents. | High initial instrument cost and ongoing operational expenses. |
| Sample Type | Primarily aqueous samples; biological tissues require acid digestion. | A wide variety of sample types, including biological fluids and tissues, following acid digestion. |
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for the this compound assay and ICP-MS for iron analysis, as well as a logical flow for their cross-validation.
Figure 1. Experimental workflows for iron analysis.
Figure 2. Cross-validation logical workflow.
Detailed Experimental Protocols
This compound Assay for Non-Heme Iron
This protocol is adapted from established methods for the colorimetric determination of non-heme iron in biological tissues.[3]
1. Reagent Preparation:
-
Acid Mixture: Prepare a solution of 10% (w/v) trichloroacetic acid in 3 M hydrochloric acid.
-
Chromogen Reagent: Dissolve this compound disulfonic acid disodium (B8443419) salt in deionized water to a concentration of 1 mg/mL. Add thioglycolic acid (10 µL/mL of solution) as a reducing agent. This solution should be protected from light and is stable for approximately one month.
-
Saturated Sodium Acetate (B1210297): Prepare a saturated solution of sodium acetate in deionized water.
-
Iron Standard Stock Solution (1000 mg/L): Dissolve a known weight of certified iron standard in dilute nitric acid.
2. Sample Preparation (Tissue):
-
Homogenize a known weight of tissue in deionized water.
-
Add an equal volume of the acid mixture to the tissue homogenate.
-
Incubate at 65°C for 20 hours to release non-heme iron.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Collect the clear supernatant for analysis.
3. Colorimetric Reaction:
-
To an aliquot of the supernatant, add the chromogen reagent.
-
Add saturated sodium acetate solution to adjust the pH to approximately 4.5. A pink-to-red color will develop in the presence of iron.
-
Allow the color to develop for at least 10 minutes.
4. Measurement:
-
Measure the absorbance of the solution at 535 nm using a spectrophotometer.
-
Prepare a standard curve using serial dilutions of the iron standard stock solution.
-
Calculate the iron concentration in the samples by comparing their absorbance to the standard curve.
ICP-MS for Total Iron Analysis
This protocol provides a general procedure for the analysis of total iron in biological samples using ICP-MS.
1. Reagent Preparation:
-
High-Purity Nitric Acid (67-70%): Trace metal grade.
-
Deionized Water: >18 MΩ·cm resistivity.
-
Internal Standard Solution: Prepare a solution of an element not expected to be present in the sample (e.g., Yttrium, Indium) in dilute nitric acid.
-
Iron Standard Stock Solution (1000 mg/L): Certified plasma standard.
2. Sample Preparation (Digestion):
-
Accurately weigh a portion of the biological sample (e.g., tissue homogenate, serum) into a microwave digestion vessel.
-
Add high-purity nitric acid to the vessel.
-
Perform microwave-assisted acid digestion according to a validated temperature and pressure program to ensure complete dissolution of the sample matrix.
-
After cooling, quantitatively transfer the digested sample to a volumetric flask and dilute to a known volume with deionized water. A final acid concentration of 1-2% nitric acid is typical.
3. Instrumental Analysis:
-
Instrument Tuning and Calibration: Tune the ICP-MS instrument for optimal sensitivity and to minimize interferences. Prepare a multi-point calibration curve using serial dilutions of the iron standard stock solution, matrix-matched to the final acid concentration of the samples.
-
Sample Introduction: Introduce the diluted, digested samples and calibration standards into the ICP-MS via a peristaltic pump and nebulizer. The internal standard is typically introduced online and mixed with the sample stream.
-
Ionization and Mass Analysis: The sample aerosol is introduced into the argon plasma where it is desolvated, atomized, and ionized. The resulting ions are then guided into the mass spectrometer, where they are separated based on their mass-to-charge ratio.
-
Detection and Quantification: The ion detector measures the intensity of the signal for the iron isotopes (e.g., ⁵⁶Fe, ⁵⁷Fe). The concentration of iron in the samples is determined by comparing the signal intensity to the calibration curve, corrected for the internal standard response.
Conclusion
The this compound assay and ICP-MS are both powerful techniques for the quantification of iron, each with its own set of advantages and limitations. The this compound assay offers a cost-effective and straightforward method suitable for many applications, particularly for the specific measurement of ferrous iron or for laboratories without access to high-end instrumentation. In contrast, ICP-MS provides unparalleled sensitivity, multi-element capability, and is the gold standard for trace metal analysis, making it the preferred method for applications requiring the utmost accuracy and the ability to measure a suite of elements simultaneously.
The choice between these two methods will ultimately depend on the specific research question, the required sensitivity, sample matrix, available budget, and the number of samples to be analyzed. For validation of a new therapeutic or in a regulated environment, the high accuracy and precision of ICP-MS would be indispensable. For routine monitoring or in a research setting with a primary focus on iron, the this compound assay can be a reliable and economical choice. Cross-validation between these methods can provide a high degree of confidence in the analytical results and ensure the robustness of the data generated.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of iron with this compound following an improved procedure for reduction of iron(III) ions - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. A systematic evaluation of this compound, ferrozine and ferene in an ICSH-based method for the measurement of serum iron - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Iron Indicators: Bathophenanthroline, Ferrozine, and 1,10-Phenanthroline
For researchers, scientists, and professionals in drug development, the accurate quantification of iron is paramount. The choice of an appropriate iron indicator is critical for achieving reliable and sensitive measurements. This guide provides a detailed comparison of three widely used iron indicators: Bathophenanthroline, Ferrozine (B1204870), and 1,10-Phenanthroline (B135089), focusing on their sensitivity, selectivity, and experimental protocols.
Performance Comparison: Sensitivity and Selectivity
The sensitivity of an iron indicator is determined by its molar absorptivity (ε), which indicates how strongly the iron complex absorbs light at a specific wavelength. A higher molar absorptivity corresponds to greater sensitivity, allowing for the detection of lower iron concentrations. Selectivity refers to the indicator's ability to form a colored complex specifically with iron(II) ions in the presence of other metal ions.
| Indicator | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | Wavelength of Maximum Absorbance (λmax) | Key Interfering Ions |
| This compound | 22,400[1] | 533 nm[1][2] | Manganese, Cadmium, Copper, Zinc, Cobalt, Nickel, Chromium, Ruthenium[2] |
| Ferrozine | 27,900[3] | 562 nm | Copper[4][5], Ferric ions (Fe³⁺) can interfere with Fe²⁺ measurements over time[6]. |
| 1,10-Phenanthroline | 11,100[7] | 508 nm[7] | High concentrations of Fe³⁺ can interfere[8]. Zinc, chromium, cobalt, copper, and nickel can also interfere[9]. |
Experimental Protocols
Accurate iron determination relies on precise and consistent experimental procedures. Below are detailed protocols for the spectrophotometric determination of total iron using each of the three indicators. These protocols involve the reduction of any ferric iron (Fe³⁺) to ferrous iron (Fe²⁺), followed by complexation with the indicator and measurement of absorbance.
General Experimental Workflow
The following diagram illustrates the general workflow for the spectrophotometric determination of iron using a chromogenic indicator.
Caption: A generalized workflow for the colorimetric determination of iron.
Protocol 1: Iron Determination with this compound
This protocol is adapted from established methods for the determination of iron in water samples.
Reagents:
-
Hydroxylamine Hydrochloride Solution (10% w/v): Dissolve 10 g of hydroxylamine hydrochloride in 100 mL of deionized water.
-
Sodium Acetate (B1210297) Buffer (pH 4.5): Prepare a suitable acetate buffer to maintain the pH at 4.0-4.5.
-
This compound Solution (0.001 M): Prepare a 0.001 M solution of 4,7-diphenyl-1,10-phenanthroline (B7770734) in ethanol.
-
Standard Iron Solution (10 ppm): Prepare a stock solution and dilute to create a series of standards.
-
Extracting Solvent: n-hexyl alcohol or isoamyl alcohol.
Procedure:
-
To a 50 mL sample (or an aliquot diluted to 50 mL), add 2 mL of hydroxylamine hydrochloride solution to reduce any Fe³⁺ to Fe²⁺.
-
Add 5 mL of sodium acetate buffer and mix.
-
Add 4 mL of the this compound solution and mix thoroughly. A red-colored complex will form with ferrous iron.[2]
-
Allow the solution to stand for 10 minutes for full color development.
-
Extract the colored complex into a known volume (e.g., 10 mL) of n-hexyl or isoamyl alcohol by vigorous shaking in a separatory funnel.
-
Allow the phases to separate and measure the absorbance of the organic phase at 533 nm using a spectrophotometer.
-
Prepare a blank and a series of iron standards and treat them in the same manner to construct a calibration curve.
-
Determine the iron concentration in the sample from the calibration curve.
Protocol 2: Iron Determination with Ferrozine
This method is highly sensitive and suitable for determining total iron in various samples.
Reagents:
-
Thioglycolic Acid Solution: To reduce Fe³⁺ to Fe²⁺.
-
Ferrozine/Buffer Reagent: A solution containing Ferrozine and a buffer to maintain the pH between 4 and 10.[10]
-
Standard Iron Solution (10 ppm): Prepare a stock solution and dilute to create a series of standards.
Procedure:
-
To a 50 mL sample, add a reducing agent like thioglycolic acid to convert all iron to the ferrous state.[10]
-
Heat the sample if necessary to ensure all iron is dissolved.
-
Cool the sample to room temperature.
-
Add 2.5 mL of the Ferrozine/buffer reagent. A violet-colored complex will form.[11]
-
Allow at least 3 minutes for the color to develop completely.[10]
-
Measure the absorbance of the solution at 562 nm using a spectrophotometer.
-
Prepare a blank and a series of iron standards and treat them in the same manner to construct a calibration curve.
-
Calculate the iron concentration in the sample from the calibration curve.
Protocol 3: Iron Determination with 1,10-Phenanthroline
A classic and widely used method for the determination of iron.
Reagents:
-
Hydroxylamine Hydrochloride Solution (10% w/v): Dissolve 10 g of hydroxylamine hydrochloride in 100 mL of deionized water.[7]
-
1,10-Phenanthroline Solution: Dissolve 0.1 g of 1,10-phenanthroline monohydrate in 100 mL of distilled water, warming if necessary.[7]
-
Sodium Acetate Solution: Dissolve 10 g of sodium acetate in 100 mL of distilled water to act as a buffer.[7]
-
Standard Iron Solution (10 ppm): Prepare a stock solution and dilute to create a series of standards.
Procedure:
-
To a suitable aliquot of the sample in a 100 mL volumetric flask, add 1 mL of hydroxylamine hydrochloride solution.[7]
-
Add 10 mL of the 1,10-phenanthroline solution.[7]
-
Add 8 mL of the sodium acetate solution to buffer the solution.[7]
-
Dilute to the 100 mL mark with deionized water and mix well.
-
Allow the solution to stand for 10 minutes for the orange-red color to develop fully.
-
Measure the absorbance of the solution at 508 nm using a spectrophotometer.
-
Prepare a blank and a series of iron standards and treat them in the same manner to construct a calibration curve.
-
Determine the iron concentration in the sample from the calibration curve.
Conclusion
The choice of iron indicator depends on the specific requirements of the analysis, including the expected iron concentration, the sample matrix, and the potential for interfering ions.
-
Ferrozine offers the highest sensitivity, making it ideal for trace iron analysis.
-
This compound provides high sensitivity and is a reliable alternative to Ferrozine.
-
1,10-Phenanthroline is a robust and cost-effective option suitable for general-purpose iron determination, although it is less sensitive than the other two indicators.
By carefully considering the performance characteristics and following the detailed experimental protocols, researchers can ensure accurate and reliable quantification of iron in their samples.
References
- 1. researchgate.net [researchgate.net]
- 2. NEMI Method Summary - D1068D [nemi.gov]
- 3. faculty.nres.illinois.edu [faculty.nres.illinois.edu]
- 4. Copper interference in the determination of iron in serum using ferrozine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A systematic evaluation of this compound, ferrozine and ferene in an ICSH-based method for the measurement of serum iron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Interference of ferric ions with ferrous iron quantification using the ferrozine assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chem321labspring11.pbworks.com [chem321labspring11.pbworks.com]
- 8. researchgate.net [researchgate.net]
- 9. chemetrics.com [chemetrics.com]
- 10. matarvattensektionen.se [matarvattensektionen.se]
- 11. archem.com.tr [archem.com.tr]
Navigating Serum Iron Analysis: An Inter-laboratory Comparison of the Bathophenanthroline Method
A deep dive into the performance of the Bathophenanthroline method for serum iron determination reveals a robust and reliable technique, holding its own against common alternatives. This guide provides a comprehensive comparison with other methods, supported by experimental data, to aid researchers, scientists, and drug development professionals in making informed decisions for their laboratory practices.
The accurate measurement of serum iron is crucial in the diagnosis and management of various physiological and pathological conditions. Among the colorimetric methods available, the this compound method has been a long-standing technique. This guide offers an objective comparison of the this compound method with other prevalent techniques, namely the Ferrozine method and Atomic Absorption Spectroscopy (AAS), supported by data from inter-laboratory surveys and scientific literature.
Performance Comparison of Serum Iron Methodologies
The ideal method for serum iron determination should be accurate, precise, and practical for a given laboratory's workflow and resources. Below is a summary of the performance characteristics of the this compound method and its alternatives.
| Method | Principle | Advantages | Disadvantages | Typical Precision (CV%) |
| This compound | Colorimetric | Good specificity, well-established method. | Can be manual and time-consuming. | 1.3% - 5% |
| Ferrozine | Colorimetric | High sensitivity, suitable for automation. | Potential for interference from other metals. | < 5% |
| Atomic Absorption Spectroscopy (AAS) | Spectroscopic | High specificity and sensitivity, considered a reference method. | Requires specialized equipment and skilled personnel, lower throughput. | 2.0% |
CV% (Coefficient of Variation) is a measure of precision, with lower values indicating higher precision.
A 1978 College of American Pathologists (CAP) survey involving approximately 1,600 laboratories found no demonstrable difference between the three commonly used chromogenic reagents at the time: this compound sulfonate, tripyridyl-triazine, and Ferrozine[1]. More recent inter-laboratory comparison studies, while not always including the this compound method directly, highlight the ongoing variability between different methods and laboratories, emphasizing the need for robust internal quality control and participation in proficiency testing programs.
One study comparing a this compound method without deproteinization to atomic absorption spectroscopy found a high correlation (r = 0.986) between the two methods. The precision for the this compound method was reported to be excellent, with a coefficient of variation (CV) of 1.3% for a serum iron concentration of 14.3 µmol/L, compared to 2.0% for the atomic absorption method[2].
Experimental Protocols
Detailed and standardized experimental protocols are fundamental to achieving accurate and reproducible results. Below are outlines of the methodologies for the this compound, Ferrozine, and Atomic Absorption Spectroscopy methods for serum iron determination.
This compound Method (Manual)
This method involves the reduction of ferric iron (Fe³⁺) in the serum to ferrous iron (Fe²⁺), followed by the formation of a colored complex with this compound sulfonate.
Reagents:
-
Protein precipitant (e.g., Trichloroacetic acid)
-
Reducing agent (e.g., Ascorbic acid or Hydroxylamine)
-
Chromogen: this compound sulfonate solution
-
Buffer (e.g., Acetate buffer)
-
Iron standard solution
Procedure:
-
Protein Precipitation: Serum is mixed with a protein precipitating agent and centrifuged to obtain a clear supernatant.
-
Reduction: The supernatant is treated with a reducing agent to convert all Fe³⁺ to Fe²⁺.
-
Color Development: A buffered solution of this compound sulfonate is added, which forms a stable pink-colored complex with Fe²⁺.
-
Measurement: The absorbance of the colored solution is measured spectrophotometrically at approximately 535 nm.
-
Calculation: The serum iron concentration is calculated by comparing the absorbance of the sample to that of a known iron standard.
A simplified procedure that does not require protein precipitation has also been described, where iron is released from transferrin, reduced, and complexed with this compound sulfonate in a formate (B1220265) buffered system, with incubation at 55°C for five minutes before measurement[3].
Ferrozine Method (Automated)
The Ferrozine method is widely used in automated clinical chemistry analyzers.
Principle: In a slightly acidic medium, iron is released from its binding protein, transferrin. A reducing agent converts the ferric iron to ferrous iron, which then reacts with Ferrozine to form a stable magenta-colored complex. The intensity of the color, measured at approximately 560 nm, is directly proportional to the iron concentration[4].
Typical Automated Procedure:
-
Sample and Reagent Dispensing: The automated analyzer pipettes the serum sample and the iron reagent (containing buffer, reducing agent, and Ferrozine) into a reaction cuvette.
-
Incubation: The mixture is incubated for a specified time to allow for the release, reduction, and complexation of iron.
-
Measurement: The absorbance of the resulting colored complex is measured by the analyzer's photometer.
-
Calculation: The iron concentration is automatically calculated by the instrument's software based on a calibration curve.
Atomic Absorption Spectroscopy (AAS)
AAS is a highly specific reference method for the determination of trace elements, including iron.
Principle: A solution containing the serum sample is aspirated into a flame, where it is vaporized and atomized. A light beam from a hollow cathode lamp, specific for iron, is passed through the flame. The iron atoms in the flame absorb light at a characteristic wavelength (248.3 nm). The amount of light absorbed is proportional to the concentration of iron in the sample.
Procedure:
-
Sample Preparation: Serum samples are typically diluted with a protein precipitant (e.g., trichloroacetic acid) and centrifuged.
-
Instrument Setup: The atomic absorption spectrophotometer is equipped with an iron hollow cathode lamp and the wavelength is set to 248.3 nm. The flame (typically air-acetylene) is ignited and optimized.
-
Calibration: A series of iron standards of known concentrations are aspirated to generate a calibration curve.
-
Sample Measurement: The prepared serum samples are aspirated into the flame, and their absorbance is measured.
-
Calculation: The iron concentration in the samples is determined from the calibration curve[5][6][7].
Visualizing the Methodologies
To further clarify the experimental processes and their relationships, the following diagrams have been generated.
References
- 1. CAP Comprehensive Chemistry. Serum iron survey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Determination of serum iron; a comparison of two methods: atomic absorption and this compound without deproteinisation (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Rapid determination of serum iron concentration using this compound sulfonate in a formate buffered system] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jourilabs.com [jourilabs.com]
- 5. academic.oup.com [academic.oup.com]
- 6. nemi-test.er.usgs.gov [nemi-test.er.usgs.gov]
- 7. www1.lasalle.edu [www1.lasalle.edu]
Safety Operating Guide
Proper Disposal of Bathophenanthroline: A Guide for Laboratory Professionals
Effective management of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides detailed procedures for the proper disposal of Bathophenanthroline, ensuring the safety of laboratory personnel and compliance with regulatory standards.
For researchers, scientists, and drug development professionals, adherence to proper chemical handling and disposal protocols is paramount. This compound, a nitrogen-containing organic ligand, requires careful management due to its potential hazards and environmental impact.
Summary of Chemical Safety Information
Before handling this compound, it is essential to be aware of its properties and associated hazards. This information is critical for safe handling and for making informed decisions regarding its disposal.
| Property | Value | References |
| Molecular Formula | C₂₄H₁₆N₂ | [1][2] |
| Molecular Weight | 332.40 g/mol | [1][2] |
| Appearance | White to orange to green powder/crystal | [3] |
| Solubility | Slightly soluble in acidic aqueous solutions; Insoluble in neutral or alkaline solutions; Soluble in organic solvents. | [4] |
| Stability | Stable under normal conditions. | [4][5] |
| Incompatibilities | Strong oxidizing agents. | [4] |
| Hazards | Causes skin and eye irritation. May cause respiratory irritation. Toxic if swallowed. Very toxic to aquatic life with long lasting effects. | [6] |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound waste. This procedure is designed to minimize exposure risks and ensure environmental protection.
1. Personal Protective Equipment (PPE):
-
Wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.[7]
-
If there is a risk of dust formation, use a NIOSH-approved respirator.[7]
2. Waste Segregation and Collection:
-
Solid Waste:
-
Collect unused this compound powder and any grossly contaminated disposable items (e.g., weigh boats, contaminated paper towels) in a dedicated, clearly labeled hazardous waste container.
-
The container must be made of a compatible material (e.g., high-density polyethylene) and have a secure, tight-fitting lid.
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Liquid Waste:
3. Waste Container Labeling:
-
Label the waste container clearly with the words "Hazardous Waste."
-
Identify the contents as "this compound Waste."
-
List all components of the waste, including any solvents.
-
Indicate the approximate concentration or quantity of this compound.
-
Include the date the waste was first added to the container.
4. Storage of Waste:
-
Store the sealed waste container in a designated satellite accumulation area.
-
The storage area should be secure, well-ventilated, and away from sources of ignition and incompatible materials.[6]
5. Disposal Request:
-
Once the waste container is full or has been in storage for the maximum allowable time per institutional and local regulations, arrange for its disposal through your institution's EHS office or a licensed hazardous waste disposal company.[7]
Decision-Making Workflow for this compound Disposal
The following diagram illustrates the logical steps to follow when disposing of this compound waste in a laboratory setting.
Caption: Workflow for the proper disposal of this compound waste.
Disclaimer: The information provided here is for guidance only. Always consult your institution's specific safety and disposal protocols and the manufacturer's Safety Data Sheet (SDS) before handling or disposing of any chemical. Local, state, and federal regulations regarding hazardous waste disposal must be followed.
References
- 1. 4,7-Diphenyl-1,10-phenanthroline | C24H16N2 | CID 72812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. This compound 1662-01-7 | TCI AMERICA [tcichemicals.com]
- 4. This compound | 1662-01-7 [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
